molecular formula C4H5N3O2 B127796 4-Amino-1H-imidazole-2-carboxylic acid CAS No. 155815-92-2

4-Amino-1H-imidazole-2-carboxylic acid

Cat. No.: B127796
CAS No.: 155815-92-2
M. Wt: 127.1 g/mol
InChI Key: RFOFSMYXSBHWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-imidazole-2-carboxylic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-6-3(7-2)4(8)9/h1H,5H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOFSMYXSBHWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622043
Record name 5-Amino-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155815-92-2
Record name 5-Amino-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-1H-imidazole-2-carboxylic acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1H-imidazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed protocols for its synthesis are not extensively documented in publicly available literature, this document outlines a plausible synthetic approach based on established methodologies for analogous compounds. It also summarizes its known physicochemical properties and explores its potential biological significance within the broader context of 4-aminoimidazole derivatives.

Physicochemical Properties

This compound (CAS No. 155815-92-2) is a small molecule with the potential for diverse chemical interactions. A summary of its key computed and known properties is presented below.

PropertyValueReference
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
CAS Number 155815-92-2
XLogP3 -0.4
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 127.038176411
Topological Polar Surface Area 92 Ų
Storage Temperature 2–8 °C (under inert gas)

Synthesis of this compound: A Proposed Pathway

A definitive, step-by-step experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals. However, based on the well-established synthesis of the closely related compound, 4-amino-5-imidazolecarboxamide, a potential synthetic route can be proposed starting from diaminomaleonitrile. This proposed pathway involves a two-step process: the formation of an intermediate via reaction with formamide, followed by a cyclization and hydrolysis reaction.

Proposed Synthesis Workflow

Synthesis_Workflow Diaminomaleonitrile Diaminomaleonitrile Intermediate_1 Intermediate_1 Diaminomaleonitrile->Intermediate_1  Formamide,  Phosphorus Oxychloride,  THF Target_Molecule This compound Intermediate_1->Target_Molecule  Aqueous Base (e.g., NaOH),  Heat, then  Acidic Workup

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Intermediate 1

This step is adapted from the industrial production method of a similar imidazole derivative.

  • Reaction Setup: In a 5L three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, under an argon atmosphere, sequentially add 1458 mL of anhydrous tetrahydrofuran (THF), 162 g of diaminomaleonitrile, and 101.3 g of formamide.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Phosphorus Oxychloride: Slowly add 344.7 g of phosphorus oxychloride dropwise, maintaining the temperature at or below 35 °C.

  • Reaction: After the addition is complete, allow the reaction to proceed at 35 °C for 2 hours. Monitor the reaction progress by sampling every hour until the starting material (diaminomaleonitrile) is consumed (e.g., as determined by liquid chromatography).

  • Workup: Quench the reaction by carefully adding it to a stirred mixture of ice and water. Neutralize the mixture with a suitable base (e.g., sodium carbonate) to a pH of 8. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization and Hydrolysis to this compound

This second step is a proposed modification of the subsequent step in the synthesis of 4-amino-5-imidazolecarboxamide.

  • Reaction Setup: In a 3L three-necked flask equipped with a thermometer, a reflux condenser, and a tail gas absorber, under an argon atmosphere, add 1450 mL of water, 290 g of sodium hydroxide, and the crude intermediate from Step 1.

  • Heating: Heat the mixture to 95 °C and maintain this temperature for approximately 3 hours. Monitor the reaction for completion.

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to 0 °C. Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This should precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Biological Properties and Potential Significance

While the specific biological activities of this compound are not extensively characterized, the broader class of 4-aminoimidazole derivatives has significant roles in various biological processes.

Involvement in Metabolic Pathways

Aminoimidazole derivatives are crucial intermediates in the de novo purine biosynthesis pathway. Specifically, 5-aminoimidazole ribonucleotide (AIR) is a key precursor in the synthesis of purine nucleotides, which are fundamental building blocks of DNA and RNA. The carboxylation of AIR is a critical step in this pathway. Given its structural similarity, it is plausible that this compound or its derivatives could interact with enzymes involved in purine metabolism.

Potential as Enzyme Inhibitors

Derivatives of imidazole carboxylic acids have been investigated as inhibitors of various enzymes. For instance, derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics. Furthermore, certain 5-amino-1H-imidazole-4-carboxamide derivatives have been shown to be potent inhibitors of protein kinase C-ι, an oncogene overexpressed in several cancers. The structural features of this compound suggest it could be a scaffold for the development of novel enzyme inhibitors.

Signaling Pathway Interactions (Hypothesized)

Given that related aminoimidazole derivatives like 5-aminoimidazole-4-carboxamide riboside (AICAR) are known to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis, it is conceivable that this compound could also modulate this or related signaling pathways. The AMPK pathway is a key regulator of glucose and lipid metabolism, and its activation has therapeutic implications for metabolic diseases such as type 2 diabetes.

Signaling_Pathway AICAR AICAR AMPK AMPK AICAR->AMPK  Activates Gluconeogenesis_Inhibition Inhibition of Gluconeogenesis AMPK->Gluconeogenesis_Inhibition Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake

Caption: The established signaling pathway of AICAR, a related aminoimidazole derivative, through AMPK.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of synthetic and medicinal chemistry. While a standardized synthesis protocol is not yet established in the literature, a plausible route based on known transformations of similar compounds provides a solid foundation for its preparation. The structural similarities to biologically important aminoimidazole derivatives suggest its potential for interaction with key metabolic and signaling pathways, warranting further exploration of its biological activities and therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

4-Amino-1H-imidazole-2-carboxylic Acid: A Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. This technical guide focuses on the biological activities of 4-Amino-1H-imidazole-2-carboxylic acid and its derivatives, which have emerged as promising scaffolds in the development of novel therapeutic agents. This document synthesizes current research on their anticancer and antimicrobial properties, detailing the underlying mechanisms of action, associated signaling pathways, and quantitative efficacy data. Furthermore, it provides comprehensive experimental protocols for the evaluation of these biological activities and visualizes key cellular pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Imidazole and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The imidazole ring, with its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor, allows for diverse interactions with biological targets.[2] Specifically, the this compound scaffold has been identified as a key pharmacophore in compounds exhibiting potent anticancer and antimicrobial effects. This guide provides an in-depth exploration of the biological activities associated with this core structure.

Anticancer Activity

Derivatives of the amino-imidazole-carboxylic acid core have demonstrated significant potential as anticancer agents through various mechanisms, including enzyme inhibition, modulation of critical signaling pathways, and induction of apoptosis and cell cycle arrest.[3][4][5]

Mechanism of Action

Enzyme Inhibition:

  • Kinase Inhibition: Many imidazole-based compounds target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key player in the proliferation of cancer cells.[3] Other targeted kinases include Aurora kinases and p38 MAP kinase, which are involved in cell division and stress responses, respectively.[3][6]

  • Tubulin Polymerization Inhibition: Several imidazole derivatives act as microtubule destabilizing agents.[4] They inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]

  • Sirtuin Inhibition: Recent studies have explored the inhibition of sirtuins, a class of histone deacetylases, by imidazole derivatives. For example, inhibition of SIRT6 by an imidazole derivative has been shown to impact the Nrf2/Keap1 signaling pathway, which is involved in cellular stress response and cancer progression.[6]

Modulation of Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: Trisubstituted imidazoles have been found to induce apoptosis in human breast cancer cells by targeting the oncogenic PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.

  • Nrf2/Keap1 Pathway: The Nrf2/Keap1 signaling pathway is a major regulator of redox homeostasis.[6] High levels of Nrf2 in cancer are associated with poor prognosis and therapeutic resistance. Imidazole derivatives that inhibit SIRT6 can modulate this pathway, presenting a novel therapeutic strategy.[6]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against several human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5e Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical)0.737 ± 0.05[7]
HT-29 (Colon)1.194 ± 0.02[7]
Compound 22 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05[4]
Compounds 14 & 15 Imidazopyridine-triazole conjugatesA549 (Lung)0.51 & 0.63[3]
Compounds 44 & 45 Thiazole-benzimidazole derivativesMCF-7 (Breast)6.30 & 5.96[3]
Compounds 35 & 36 2-phenyl benzimidazole derivativesMCF-7 (Breast)3.37 & 6.30[3]
Compounds 27 & 28 Purine-containing imidazolesMCF-7, A549, HeLa, etc.0.2 - 1.8[3]

Antimicrobial Activity

The 1H-imidazole-2-carboxylic acid core has been identified as a potent metal-binding pharmacophore, particularly effective in inhibiting metallo-β-lactamases (MBLs).[8][9] This activity is crucial for overcoming antibiotic resistance in bacteria. Additionally, various imidazole derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[10][11]

Mechanism of Action

Metallo-β-Lactamase (MBL) Inhibition:

MBLs are bacterial enzymes that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often considered 'last-resort' antibiotics.[12] The development of MBL inhibitors is a critical strategy to restore the efficacy of these antibiotics. 1H-imidazole-2-carboxylic acid derivatives have been designed to target the active site of MBLs, particularly VIM-type MBLs.[9][12] Structural optimization of these derivatives has led to potent inhibitors that can act synergistically with antibiotics like meropenem to combat resistant bacterial strains.[8][12]

Quantitative Data: Antimicrobial Activity

The following table presents the inhibitory activity of representative imidazole derivatives against MBLs and their synergistic effects with antibiotics.

Compound IDTarget Enzyme/StrainActivityReference
Compound 28 VIM-2 & VIM-5 (MBLs)IC50 = 0.018 µM[8][9]
Various Derivatives Meropenem-resistant E. coli1 µg/ml of compound reduced meropenem MIC by ≥16-fold[8][9]
Compound 55 VIM-2 MBL producing P. aeruginosaPotent synergistic activity with meropenem[12]
Amidrazone Derivatives Candida sp., C. neoformansStrong antifungal activity[13]
HL1 & HL2 Gram-positive & Gram-negative bacteriaBroad-spectrum antibacterial activity[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by imidazole derivatives.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazole Imidazole Derivative Imidazole->Akt inhibits Imidazole->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazole derivatives.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free dissociation Ubiquitination Ubiquitination & Degradation Nrf2_Keap1->Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation SIRT6 SIRT6 SIRT6->Nrf2_Keap1 deacetylates Nrf2, promotes complex Imidazole Imidazole Derivative Imidazole->SIRT6 inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1 induces ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Nrf2_nuc->ARE

Caption: Nrf2/Keap1 signaling pathway and the role of SIRT6 inhibition.

Experimental Workflows

The following diagram outlines a general workflow for evaluating the biological activity of imidazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation Synthesis Synthesis of 4-Amino-1H-imidazole- 2-carboxylic acid Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Assays Purification->Anticancer Antimicrobial Antimicrobial Assays Purification->Antimicrobial Cell_Viability Cell Viability Assay (e.g., MTT) Anticancer->Cell_Viability MIC Determine MIC (Broth Microdilution) Antimicrobial->MIC IC50 Determine IC50 Cell_Viability->IC50 Mechanism Mechanism of Action (Enzyme Inhibition, Western Blot, etc.) IC50->Mechanism Enzyme_Inhibition Enzyme Inhibition Assay (e.g., MBL) MIC->Enzyme_Inhibition Synergy Synergy Testing (Checkerboard Assay) Enzyme_Inhibition->Synergy

Caption: General experimental workflow for the biological evaluation of imidazole derivatives.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for Anticancer Activity

This protocol is adapted from established methods for assessing the in vitro cytotoxicity of chemical compounds.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Test imidazole derivative

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazole test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol outlines a general method for assessing the inhibition of MBLs.

Objective: To determine the IC50 of a test compound against a purified MBL enzyme.

Materials:

  • Purified MBL enzyme (e.g., VIM-2)

  • Test imidazole derivative

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)

  • Substrate (e.g., meropenem or a chromogenic substrate like CENTA)

  • 96-well UV-transparent microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the MBL enzyme to wells containing various concentrations of the test compound. Include a positive control (a known MBL inhibitor) and a negative control (DMSO vehicle). Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitoring the Reaction: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time at a specific wavelength (e.g., ~300 nm for meropenem).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with a growing understanding of their mechanisms of action, positions them as valuable scaffolds for future drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in this exciting field, facilitating further investigation and innovation.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 4-Amino-1H-imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis, biological evaluation, and therapeutic potential of 4-Amino-1H-imidazole-2-carboxylic acid and its derivatives. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Introduction

The rise of antibiotic resistance, particularly the emergence of metallo-β-lactamase (MBL) producing bacteria, presents a formidable challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1] This has created an urgent need for the development of potent and effective MBL inhibitors that can be co-administered with existing antibiotics to restore their efficacy. Within this context, derivatives of this compound have emerged as a promising class of MBL inhibitors. This technical guide provides an in-depth overview of the research applications of these compounds, with a focus on their synthesis, mechanism of action, and biological activity against clinically relevant MBLs.

Core Scaffold and Mechanism of Action

The 1H-imidazole-2-carboxylic acid core serves as a crucial metal-binding pharmacophore (MBP) that targets the zinc ions essential for the catalytic activity of MBLs.[2] The imidazole nitrogen atoms and the carboxylic acid group can chelate the catalytic zinc ions in the MBL active site, thereby inhibiting the hydrolysis of β-lactam antibiotics.[3] Structure-activity relationship (SAR) studies have revealed that modifications at the N-1 position of the imidazole ring are critical for achieving potent inhibition against various MBLs, particularly the Verona Integron-encoded Metallo-β-lactamases (VIMs).[4]

Below is a diagram illustrating the proposed mechanism of MBL inhibition by 1H-imidazole-2-carboxylic acid derivatives.

MBL_Inhibition_Mechanism cluster_active Active Enzyme cluster_inhibited Inhibited Enzyme MBL Metallo-β-Lactamase (MBL) Active Site with Zn²⁺ ions Complex MBL-Inhibitor Complex (Inactivated Enzyme) Hydrolysis Hydrolysis MBL->Hydrolysis Inhibitor 1H-Imidazole-2-carboxylic Acid Derivative Inhibitor->MBL Binds to Zn²⁺ ions NoHydrolysis No Hydrolysis Complex->NoHydrolysis Antibiotic β-Lactam Antibiotic Antibiotic->MBL Antibiotic->Complex Substrate Hydrolysis->Antibiotic Inactivated Antibiotic NoHydrolysis->Antibiotic Active Antibiotic

Mechanism of Metallo-β-Lactamase (MBL) Inhibition.

Synthesis of 1H-Imidazole-2-carboxylic Acid Derivatives

The synthesis of 1H-imidazole-2-carboxylic acid derivatives typically starts from commercially available imidazole precursors. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Imidazole-2-carboxaldehyde Step1 Oxidation Start->Step1 Intermediate1 1H-Imidazole-2-carboxylic acid Step1->Intermediate1 Step2 N-Alkylation/Arylation Intermediate1->Step2 Intermediate2 1-(Substituted)-1H-imidazole- 2-carboxylic acid ester Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 FinalProduct 1-(Substituted)-1H-imidazole- 2-carboxylic acid Step3->FinalProduct Purification Purification & Characterization FinalProduct->Purification

General Synthetic Workflow for 1H-Imidazole-2-carboxylic Acid Derivatives.
Detailed Experimental Protocols

Protocol 3.1.1: Synthesis of 1H-Imidazole-2-carboxylic acid [5]

  • To a stirred aqueous solution of 2-imidazolecarboxaldehyde (0.030 mol) in water (10 ml), slowly add a 30% aqueous H₂O₂ solution (10 g) dropwise.

  • Continue the reaction at room temperature for 72 hours.

  • After completion, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

  • Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove residual peroxide.

  • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3.1.2: General Procedure for the Synthesis of 1-(Substituted)-1H-imidazole-2-carboxylic acid derivatives

This is a generalized procedure, and specific reaction conditions may need optimization.

  • Esterification of 1H-Imidazole-2-carboxylic acid: Reflux a solution of 1H-imidazole-2-carboxylic acid in an appropriate alcohol (e.g., ethanol) in the presence of a catalytic amount of acid (e.g., H₂SO₄) to obtain the corresponding ester.

  • N-Alkylation/Arylation: React the imidazole ester with a suitable alkyl or aryl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to introduce the substituent at the N-1 position.

  • Ester Hydrolysis: Hydrolyze the ester group of the N-substituted imidazole ester using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF/methanol) to yield the final carboxylic acid derivative.

  • Purification and Characterization: Purify the final product by recrystallization or column chromatography. Characterize the structure and purity using techniques such as NMR, mass spectrometry, and elemental analysis.

Biological Evaluation

The efficacy of this compound derivatives as MBL inhibitors is evaluated through a series of in vitro assays.

Quantitative Data

The following tables summarize the inhibitory activity of representative 1H-imidazole-2-carboxylic acid derivatives against various MBLs and their synergistic effects with meropenem.

Table 1: In Vitro Inhibitory Activity (IC₅₀, µM) of Selected Imidazole Derivatives against Metallo-β-Lactamases

CompoundVIM-2 IC₅₀ (µM)VIM-5 IC₅₀ (µM)
28 0.0180.018

Data extracted from PubMed, Bioorg Med Chem. 2022 Oct 15:72:116993.[2]

Table 2: Synergistic Activity of Imidazole Derivatives with Meropenem (MIC, µg/mL)

Bacterial StrainMeropenem MIC (µg/mL)Meropenem + Inhibitor (1 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coli producing VIM-type MBLs>128≤8≥16

Data extracted from PubMed, Bioorg Med Chem. 2022 Oct 15:72:116993.[2]

Experimental Protocols

A typical workflow for the biological evaluation of these compounds is depicted below.

Biological_Evaluation_Workflow Start Synthesized Imidazole Derivative Step1 MBL Inhibition Assay (Nitrocefin-based) Start->Step1 Result1 Determine IC₅₀ values Step1->Result1 Step2 Antimicrobial Susceptibility Testing (Checkerboard Assay) Result1->Step2 Result2 Determine MIC values and Fractional Inhibitory Concentration (FIC) Index Step2->Result2 Step3 In Vivo Efficacy Studies (Animal Models) Result2->Step3 FinalResult Evaluate Therapeutic Potential Step3->FinalResult

Workflow for the Biological Evaluation of MBL Inhibitors.

Protocol 4.2.1: Metallo-β-Lactamase (MBL) Inhibition Assay (Nitrocefin-based) [6][7]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂.[2]

    • MBL Enzyme Stock Solution: Prepare a stock solution of the purified MBL in the assay buffer. The final concentration in the assay should be optimized to provide a linear rate of hydrolysis for at least 10 minutes.

    • Nitrocefin Stock Solution: Dissolve nitrocefin in DMSO to create a stock solution and then dilute in the assay buffer to a final concentration of 50-100 µM.[7]

    • Inhibitor Stock Solution: Dissolve the test compound in DMSO to create a stock solution, from which serial dilutions are made.

  • Assay Procedure (96-well plate format):

    • Pre-incubate the MBL enzyme with varying concentrations of the inhibitor (or DMSO as a control) in the assay buffer for 10-15 minutes at a constant temperature (e.g., 30°C).[6]

    • Initiate the reaction by adding the nitrocefin solution to each well.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.[7]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4.2.2: Antimicrobial Susceptibility Testing (Checkerboard Assay) [6][8]

  • Bacterial Strain Preparation:

    • Use a carbapenem-resistant bacterial strain expressing an MBL (e.g., E. coli expressing a VIM-type MBL).

    • Grow the strain to a logarithmic phase and dilute to a standardized inoculum of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[6]

  • Plate Preparation (96-well microtiter plate):

    • Prepare serial twofold dilutions of a carbapenem antibiotic (e.g., meropenem) along the x-axis.

    • Prepare serial twofold dilutions of the MBL inhibitor along the y-axis.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC and FIC Index Determination:

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • An FIC index of ≤ 0.5 is typically considered synergistic.[9]

Conclusion and Future Directions

Derivatives of this compound represent a promising avenue for the development of novel MBL inhibitors. Their ability to chelate the essential zinc ions in the MBL active site, coupled with their demonstrated synergistic effects with carbapenem antibiotics, underscores their therapeutic potential. Further research should focus on optimizing the structure of these compounds to enhance their potency, broaden their spectrum of activity against different MBL classes, and improve their pharmacokinetic and safety profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of this important class of molecules in the fight against antibiotic resistance.

References

An In-depth Technical Guide to the Mechanisms of Action of Amino-Imidazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the core mechanisms of action for prominent derivatives of amino-imidazole carboxylic acids that have been the subject of significant research and drug development efforts. Direct, in-depth research on the specific molecule 4-Amino-1H-imidazole-2-carboxylic acid is limited in the public domain. Therefore, this paper focuses on the well-characterized activities of structurally related compounds that represent the key therapeutic strategies employing the amino-imidazole carboxylic acid scaffold.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in the design of enzyme inhibitors and modulators of cellular signaling. This guide provides a detailed exploration of three distinct and significant mechanisms of action associated with amino-imidazole carboxylic acid derivatives: inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), inhibition of Metallo-β-Lactamases (MBLs), and activation of AMP-Activated Protein Kinase (AMPK). Each section will delve into the core mechanism, present relevant quantitative data, detail experimental protocols, and provide visual representations of the pathways and processes involved.

Inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) by 2,4-1H-Imidazole Carboxamides

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator in signaling pathways for pro-inflammatory cytokines such as TNF-α and IL-1.[1] Dysregulation of TAK1 activity is implicated in inflammatory diseases and various cancers, making it a compelling therapeutic target.[1][2] A novel class of potent and selective TAK1 inhibitors has been identified based on a 2,4-1H-imidazole carboxamide scaffold.[1][3][4]

The mechanism of action for these compounds involves binding to the ATP-binding site of the TAK1 kinase domain. X-ray crystallography studies have revealed a distinct binding mode for these imidazole derivatives compared to other TAK1 inhibitors.[1][4] Key interactions include hydrogen bonding with the kinase hinge region, a crucial element for inhibitor binding.[1] Structure-based drug design has further optimized these compounds, leading to significant improvements in biochemical potency.[1][4]

Data Presentation
Compound DerivativeTargetKd (nM)Kinase Inhibition (>65% at 10 µM)Reference
Imidazole 22TAK155ABL1(H369P), EIF2AK1, TNK2, YANK1[1]
Experimental Protocols

DNA-Encoded Chemical Library (DECL) Screening for TAK1 Inhibitors:

The initial discovery of the 2,4-1H-imidazole carboxamide scaffold as a TAK1 inhibitor was achieved through a DNA-Encoded Chemical Library (DECL) screen.[1]

  • Library Incubation: A mixture of multiple DNA-encoded chemical libraries is incubated with the target protein, TAK1–TAB1 fusion protein. Control incubations are performed without the target protein or in the presence of a known inhibitor to assess non-specific binding.[1]

  • Affinity Capture: The protein-ligand complexes are captured on a solid support matrix, such as His-Select IMAC, which binds to a His-tag on the recombinant protein.[1]

  • Washing: The matrix is washed to remove non-specifically bound library members.

  • Elution: The bound complexes are eluted, typically by heat denaturation.[1]

  • DNA Amplification and Sequencing: The DNA tags from the eluted library members are amplified by PCR and identified by DNA sequencing.

  • Hit Analysis: The sequencing data is analyzed to identify the chemical structures that were enriched in the presence of the target protein, leading to the identification of initial hits.[1]

Kinome Selectivity Screening:

To assess the selectivity of the identified inhibitors, they are screened against a large panel of human kinases.

  • Assay Format: A common format is the KINOMEscan™, which is a competition binding assay.

  • Procedure: The test compound is incubated with the kinase panel at a defined concentration (e.g., 10 µM). The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.

  • Data Analysis: The results are reported as the percentage of kinase inhibited by the test compound.[1]

Mandatory Visualization

TAK1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., TNFR, IL-1R) TAK1_Complex TAK1/TAB1/TAB2 Complex Cytokine_Receptor->TAK1_Complex Activation IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Phosphorylates MKKs MKKs (e.g., MKK3/4/6/7) TAK1_Complex->MKKs Phosphorylates NF_kappaB_Inhibitor IκBα IKK_Complex->NF_kappaB_Inhibitor Phosphorylates JNK_p38 JNK/p38 MAPK MKKs->JNK_p38 Phosphorylates NF_kappaB NF-κB NF_kappaB_Inhibitor->NF_kappaB Releases NF_kappaB_nucleus NF-κB NF_kappaB->NF_kappaB_nucleus Translocation AP1 AP-1 JNK_p38->AP1 Activates Imidazole_Inhibitor 2,4-1H-Imidazole Carboxamide Inhibitor Imidazole_Inhibitor->TAK1_Complex Inhibits Gene_Expression Inflammatory Gene Expression NF_kappaB_nucleus->Gene_Expression AP1->Gene_Expression

Caption: TAK1 Signaling Pathway and Inhibition by 2,4-1H-Imidazole Carboxamides.

Inhibition of Metallo-β-Lactamases (MBLs) by 1H-Imidazole-2-carboxylic Acid Derivatives

The emergence of bacterial resistance to β-lactam antibiotics, including the "last-resort" carbapenems, poses a significant threat to global health.[5] One of the primary mechanisms of resistance is the production of metallo-β-lactamases (MBLs), which are zinc-dependent enzymes that hydrolyze and inactivate β-lactam antibiotics.[5][6] Derivatives of 1H-imidazole-2-carboxylic acid (ICA) have been identified as potent inhibitors of Class B1 MBLs, particularly the Verona Integron-encoded MBLs (VIMs).[5][6]

The mechanism of action of these ICA derivatives involves the chelation of the active site zinc ions, which are essential for the catalytic activity of the MBLs.[7] The imidazole-2-carboxylic acid moiety serves as a metal-binding pharmacophore.[6] Structure-activity relationship studies have demonstrated that substituents at the 1-position of the imidazole ring are crucial for achieving potent inhibition, primarily by engaging with flexible loops in the enzyme's active site.[5] These inhibitors exhibit synergistic antibacterial activity when co-administered with β-lactam antibiotics like meropenem.[5]

Data Presentation
Compound DerivativeTarget MBLIC50 (µM)Meropenem MIC Reduction (at 1 µg/mL inhibitor)Reference
Compound 28VIM-20.018≥16-fold[6]
Compound 28VIM-50.018Not Reported[6]
Compound 55VIM-2Not explicitly stated, but potentSynergistic activity demonstrated[5]
Experimental Protocols

Metallo-β-Lactamase Inhibition Assay (Nitrocefin-based):

A common method to assess the inhibitory activity of compounds against MBLs is a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin.[8][9]

  • Reagents and Buffers: Purified MBL enzyme (e.g., VIM-2), nitrocefin solution, assay buffer (e.g., HEPES buffer with ZnSO4 and a detergent).

  • Assay Procedure:

    • The inhibitor compound is pre-incubated with the MBL enzyme in the assay buffer for a defined period.

    • The enzymatic reaction is initiated by the addition of nitrocefin.

    • The hydrolysis of the β-lactam ring in nitrocefin by the MBL results in a color change that can be monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm).

  • Data Analysis: The rate of nitrocefin hydrolysis is measured in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[8][9]

Synergistic Antibacterial Activity Assay (Checkerboard Assay):

This assay determines the combined effect of an MBL inhibitor and a β-lactam antibiotic against a bacterial strain expressing an MBL.

  • Bacterial Strain: An engineered E. coli strain or a clinical isolate expressing the target MBL (e.g., VIM-2).

  • Assay Setup: A two-dimensional array of serial dilutions of the MBL inhibitor and the β-lactam antibiotic is prepared in a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.

  • Incubation: The plate is incubated under appropriate conditions to allow bacterial growth.

  • Data Analysis: The minimum inhibitory concentration (MIC) of the antibiotic in the presence of the inhibitor is determined. A significant reduction in the MIC of the antibiotic indicates synergistic activity.[5]

Mandatory Visualization

MBL_Inhibition_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_periplasm Outer_Membrane Outer Membrane Periplasm Periplasmic Space Inner_Membrane Inner Membrane MBL Metallo-β-Lactamase (MBL) with Zn²⁺ ions Hydrolyzed_Beta_Lactam Inactive Hydrolyzed Antibiotic MBL->Hydrolyzed_Beta_Lactam Hydrolyzes Beta_Lactam β-Lactam Antibiotic (e.g., Meropenem) Beta_Lactam->Inner_Membrane Target: Penicillin- Binding Proteins (PBPs) Beta_Lactam->MBL Substrate Hydrolyzed_Beta_Lactam->Inner_Membrane No effect on PBPs ICA_Inhibitor 1H-Imidazole-2-carboxylic Acid (ICA) Derivative ICA_Inhibitor->MBL Inhibits (Chelates Zn²⁺)

Caption: Mechanism of Metallo-β-Lactamase Inhibition by ICA Derivatives.

Activation of AMP-Activated Protein Kinase (AMPK) by 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[10][11] It is activated in response to an increase in the cellular AMP:ATP ratio, signaling a low energy state.[11] Activated AMPK stimulates ATP-producing pathways (e.g., glucose uptake and fatty acid oxidation) and inhibits ATP-consuming processes (e.g., protein and lipid synthesis).[11] 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that is metabolized intracellularly to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[10] ZMP is an AMP mimetic that allosterically activates AMPK.[10]

The mechanism of action of AICAR is therefore indirect; it serves as a prodrug for the active metabolite ZMP. ZMP binds to the γ-subunit of the AMPK heterotrimeric complex, inducing a conformational change that promotes the phosphorylation of Thr172 on the α-catalytic subunit by upstream kinases like LKB1.[11] This phosphorylation is essential for AMPK's kinase activity.[12][13] The activation of AMPK by AICAR has therapeutic potential in the treatment of metabolic diseases such as type 2 diabetes.[10][14]

Data Presentation
TreatmentTargetEffectFold Increase in ActivityReference
AICAR (2 mM)AMPK α2 in rat soleus muscleIncreased activity~2.9-fold (+192%)[10]
AICAR (250 mg/kg)AMPK in rat white quadriceps muscleIncreased activity~1.8-fold (+80%)[14]
AICAR (250 mg/kg)Glucose uptake in rat white muscleIncreased uptake4.9-fold[14]
AICAR (250 mg/kg)Fatty acid uptake in rat white muscleIncreased uptake2.4-fold[14]
Experimental Protocols

Western Blot for AMPK and ACC Phosphorylation:

This is a standard method to assess the activation of the AMPK pathway by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[12][13]

  • Cell/Tissue Treatment: Cells or tissues are treated with various concentrations of AICAR for a specified duration.[12][13]

  • Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: The total protein concentration of the lysates is determined using a method like the BCA assay to ensure equal loading.[13]

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.[13]

    • The membrane is incubated with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin) is also used.[12]

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][13]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[12][13] The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.

AMPK Activity Assay (Radiometric):

This assay directly measures the kinase activity of AMPK.[10][14]

  • Immunoprecipitation: AMPK is immunoprecipitated from cell or tissue lysates using antibodies specific for the α1 or α2 subunits.[10][11]

  • Kinase Reaction: The immunoprecipitated AMPK is incubated in a reaction buffer containing a specific peptide substrate (e.g., AMARA peptide), MgCl2, and [γ-32P]ATP.[10][11][14]

  • Stopping the Reaction and Spotting: The reaction is stopped, and an aliquot of the reaction mixture is spotted onto phosphocellulose paper.

  • Washing: The paper is washed to remove unincorporated [γ-32P]ATP.

  • Quantification: The amount of 32P incorporated into the peptide substrate is quantified using a scintillation counter. The kinase activity is proportional to the amount of radioactivity detected.

Mandatory Visualization

AMPK_Activation_by_AICAR cluster_extracellular Extracellular cluster_intracellular Intracellular AICAR_ext AICAR AICAR_int AICAR AICAR_ext->AICAR_int Transport ZMP ZMP (AMP Mimetic) AICAR_int->ZMP Phosphorylation AMPK AMPK (inactive) ZMP->AMPK Allosteric Activation AMPK_active p-AMPK (active) AMPK->AMPK_active Phosphorylation (Thr172) ATP_prod ATP Production (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK_active->ATP_prod Stimulates ATP_cons ATP Consumption (e.g., Lipid Synthesis, Protein Synthesis) AMPK_active->ATP_cons Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylates

Caption: Intracellular Activation of AMPK by the Prodrug AICAR.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Amino-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-1H-imidazole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes predicted data based on analogous structures and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring such data and includes a workflow for the spectroscopic characterization of a newly synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar imidazole and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Broad Singlet1HCarboxylic acid proton (-COOH)
~7.0 - 8.0Broad Singlet1HImidazole N-H proton
~6.5 - 7.5Singlet1HImidazole C5-H proton
~5.0 - 6.0Broad Singlet2HAmino group protons (-NH₂)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 - 170Carboxylic acid carbon (-COOH)
~140 - 150Imidazole C4 carbon (attached to -NH₂)
~135 - 145Imidazole C2 carbon (attached to -COOH)
~110 - 120Imidazole C5 carbon

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretching (amino group)
2500 - 3300BroadO-H stretching (carboxylic acid)
~1700StrongC=O stretching (carboxylic acid)
1600 - 1650MediumN-H bending (amino group)
1500 - 1600MediumC=N and C=C stretching (imidazole ring)
1200 - 1300MediumC-O stretching (carboxylic acid)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zInterpretation
127[M]+, Molecular ion
110[M-OH]+, Loss of hydroxyl radical
82[M-COOH]+, Loss of carboxyl group
68Fragmentation of the imidazole ring

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

    • Use a mass spectrometer equipped with an ESI source.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion and common adducts.

    • Typical ESI source parameters include a capillary voltage of 3-5 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-20 psi.

    • For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.[1]

Visualizations

The following diagrams illustrate a general workflow for the spectroscopic characterization of a newly synthesized compound and a simplified representation of the de novo purine biosynthesis pathway where aminoimidazole derivatives are key intermediates.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Purine_Biosynthesis_Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP Aminoimidazole_Ribonucleotide Aminoimidazole Ribonucleotide (AIR) PRPP->Aminoimidazole_Ribonucleotide Multiple Steps (Glycine, Glutamine, etc.) Carboxy_AIR Carboxyaminoimidazole Ribonucleotide (CAIR) Aminoimidazole_Ribonucleotide->Carboxy_AIR SAICAR SAICAR Carboxy_AIR->SAICAR AICAR Aminoimidazole Carboxamide Ribonucleotide (AICAR) SAICAR->AICAR IMP Inosine Monophosphate (IMP) AICAR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: Simplified de novo purine biosynthesis pathway showing key aminoimidazole intermediates.[2][3][4][5]

References

Chemical structure and IUPAC name of 4-Amino-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 4-Amino-1H-imidazole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes general methodologies for the synthesis of related imidazole carboxylic acids to provide a relevant experimental context.

Chemical Structure and IUPAC Name

The foundational identity of any chemical compound lies in its structure and systematic nomenclature.

IUPAC Name: this compound[1][2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed predictions.

PropertyValueReference
CAS Number 155815-92-2[1][2]
Molecular Formula C4H5N3O2[1][2]
Molecular Weight 127.10 g/mol [1]
Exact Mass 127.038177 u[1]
Topological Polar Surface Area 92 Ų[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]

Synthesis and Experimental Protocols

Protocol: Oxidation of an Imidazole Aldehyde to a Carboxylic Acid

This protocol describes the synthesis of 1H-Imidazole-2-carboxylic acid from 1H-imidazole-2-carboxaldehyde. This method could potentially be adapted for the synthesis of the title compound, provided the corresponding 4-amino-1H-imidazole-2-carboxaldehyde is available and stable under the reaction conditions.

Materials:

  • 1H-imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve 1H-imidazole-2-carboxaldehyde in deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for an extended period (e.g., 72 hours), monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the water under reduced pressure at room temperature to avoid potential decarboxylation.

  • The resulting solid is then washed with a mixture of diethyl ether and water to remove any unreacted starting material and residual peroxide.

  • The purified white solid, 1H-Imidazole-2-carboxylic acid, is then dried under vacuum.

Logical Workflow for the Synthesis of Imidazole Carboxylic Acid Derivatives:

The following diagram illustrates a generalized workflow for the synthesis of imidazole carboxylic acid derivatives, which could be conceptually applied to the synthesis of this compound.

G A Starting Materials (e.g., Glyoxal, Ammonia, Aldehyde) B Imidazole Ring Formation (e.g., Debus Synthesis) A->B C Functional Group Interconversion (e.g., Introduction of Amino Group) B->C D Introduction of Carboxylic Acid Precursor (e.g., Formylation) C->D E Oxidation to Carboxylic Acid D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Characterization (e.g., NMR, Mass Spectrometry) F->G G cluster_0 Screening Phase cluster_1 Hit-to-Lead Phase A Compound Library (including Imidazole Derivatives) B High-Throughput Screening (Enzyme Activity Assay) A->B C Hit Identification B->C D Dose-Response Analysis (IC50 Determination) C->D E Mechanism of Action Studies (e.g., Kinetics, Binding Assays) D->E F Lead Compound Selection E->F

References

Technical Guide: Solubility and Stability of 4-Amino-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 4-Amino-1H-imidazole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established, adaptable protocols for the characterization of imidazole-based compounds. The information herein is intended to equip researchers and drug development professionals with the necessary experimental frameworks to assess the physicochemical properties of this compound and similar molecules. This guide includes detailed experimental protocols for solubility and stability assessment, recommendations for data presentation, and workflow visualizations to aid in experimental design.

Introduction

This compound is a heterocyclic compound featuring an imidazole core, a carboxylic acid group, and an amino group. The imidazole moiety is a critical pharmacophore found in a wide array of biologically active molecules, exhibiting diverse activities such as antimicrobial and anticancer properties. The strategic placement of the amino and carboxylic acid groups suggests potential for this molecule to act as a versatile building block in medicinal chemistry, potentially engaging in various biological interactions.

Derivatives of the closely related 1H-imidazole-2-carboxylic acid have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics.[1] This highlights a potential area of therapeutic relevance for this compound. A thorough understanding of its solubility and stability is a prerequisite for any further development, from initial biological screening to formulation and clinical application. This guide provides the foundational methodologies to establish these critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from chemical vendor databases and computational predictions.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂Chemdad
Molecular Weight 127.1 g/mol Chemdad
CAS Number 155815-92-2ChemicalBook[2], Chemdad
Appearance Solid (predicted)-
Storage Temperature 2-8 °C under inert gasChemdad

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The presence of both a carboxylic acid and an amino group suggests that the solubility of this compound will be highly dependent on pH.

Predicted Solubility Behavior

Based on its structure, this compound is expected to exhibit amphoteric properties. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, likely resulting in its lowest aqueous solubility. In acidic solutions, the amino group and the imidazole ring nitrogens can be protonated, leading to a net positive charge and increased solubility. In basic solutions, the carboxylic acid group will be deprotonated, resulting in a net negative charge and increased solubility. In organic solvents, its solubility will vary based on the polarity of the solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a recommended starting point for characterizing this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) at pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile.

  • Shaking incubator or orbital shaker with temperature control.

  • Centrifuge.

  • HPLC system with a UV detector.

  • Syringe filters (0.22 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. For analysis, dilute the aliquot with the mobile phase to a concentration within the linear range of the analytical method. Filter the diluted sample through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC method (see Section 5 for a general method).

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear and structured format. Table 2 provides a template for reporting the experimental results.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25Experimental Value
37Experimental Value
0.1 M HCl25Experimental Value
37Experimental Value
PBS (pH 7.4)25Experimental Value
37Experimental Value
0.1 M NaOH25Experimental Value
37Experimental Value
DMSO25Experimental Value
Ethanol25Experimental Value
Methanol25Experimental Value
Acetonitrile25Experimental Value

Stability Profile

Assessing the stability of this compound is crucial to understand its degradation pathways, identify potential degradants, and establish appropriate storage and handling conditions. Forced degradation studies are essential for this purpose.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to various stress factors to induce degradation.

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector (preferably with a photodiode array detector)

  • LC-MS system for identification of degradation products.

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C). Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Data Presentation for Stability Studies

The results of the forced degradation studies should be summarized in a table to show the percentage of degradation and the formation of impurities over time.

Stress ConditionTime (hours)Assay of Parent (%)% DegradationNumber of DegradantsRemarks (e.g., RRT of major degradant)
0.1 M HCl (60°C) 0100.00.00-
24ValueValueValueValue
48ValueValueValueValue
0.1 M NaOH (RT) 0100.00.00-
24ValueValueValueValue
48ValueValueValueValue
3% H₂O₂ (RT) 0100.00.00-
24ValueValueValueValue
48ValueValueValueValue
Thermal (80°C, Solid) 48ValueValueValueValue
Photolytic (ICH Q1B) -ValueValueValueValue

Analytical Methodology

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Recommended HPLC Method Parameters (Starting Point)

The following parameters provide a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized for separation
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (e.g., 210-280 nm)
Injection Volume 10 µL

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_solution Add excess compound to solvent start->prep_solution agitate Agitate at constant temperature (24-48h) prep_solution->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant dilute Dilute and filter collect_supernatant->dilute hplc Quantify by HPLC dilute->hplc end Report Solubility hplc->end

Caption: Experimental workflow for the shake-flask solubility determination.

Stability_Workflow cluster_stress Stress Application cluster_sampling Sampling and Analysis cluster_identification Degradant Identification start Prepare Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions time_points Collect samples at time points stress_conditions->time_points neutralize Neutralize/Dilute samples time_points->neutralize hplc_analysis Analyze by Stability-Indicating HPLC neutralize->hplc_analysis lcms Identify degradants by LC-MS hplc_analysis->lcms pathway Propose degradation pathway lcms->pathway end Report Stability Profile pathway->end

Caption: Workflow for forced degradation stability studies.

Conclusion

References

4-Amino-1H-imidazole-2-carboxylic Acid: A Versatile Heterocyclic Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring a core imidazole ring substituted with both an amine and a carboxylic acid group. This unique arrangement of functional groups makes it a highly versatile and valuable building block in organic synthesis. Its structural similarity to endogenous molecules, particularly as a precursor to the purine ring system, has positioned it as a critical starting material in medicinal chemistry and drug discovery.[1][2] The imidazole core is a key feature in numerous biologically active compounds, capable of participating in hydrogen bonding and coordinating with metal ions, which contributes to its diverse pharmacological applications.[3][4] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in constructing complex molecular architectures.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₄H₅N₃O₂[5][6]
Molecular Weight 127.10 g/mol [6]
CAS Number 155815-92-2[5]
Appearance Solid[7]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[5]

Synthesis of Imidazole Scaffolds

The synthesis of substituted imidazoles can be achieved through various multicomponent reactions. A common strategy involves the cyclization of readily available starting materials. For instance, the Debus-Radziszewski reaction provides a pathway to synthesize imidazole derivatives, which has been successfully utilized to create novel antimicrobial agents.[3] More complex industrial methods may involve the reaction of precursors like diaminomaleonitrile with formamide, followed by a base-catalyzed ring closure to yield the desired amino-imidazole core structure.[8]

Below is a generalized workflow for the synthesis of a substituted amino-imidazole carboxamide, a closely related structure, illustrating a typical industrial production approach.

cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Ring Closure A Diaminomaleonitrile + Formamide B Phosphorus Oxychloride (Catalyst, 0°C to 35°C) A->B Reaction in THF C Intermediate 1 B->C D Intermediate 1 E Sodium Hydroxide (aq) (Heat to 95°C) D->E Cyclization F 4-Amino-5-imidazole carboxamide E->F

Figure 1: Generalized workflow for the industrial synthesis of an amino-imidazole derivative.[8]

Applications as a Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a strategic precursor for synthesizing a range of important molecular scaffolds.

Synthesis of Purines

One of the most significant applications of amino-imidazole derivatives is in the synthesis of purines.[1] The de novo purine synthesis pathway in biology builds the purine rings from simpler precursors, including glycine, aspartate, glutamine, and one-carbon units.[2] In chemical synthesis, amino-imidazole carboxamide or related structures serve as advanced intermediates that can be cyclized to form the pyrimidine portion of the purine ring. This transformation typically involves reaction with a one-carbon source, such as formic acid or its derivatives, to close the ring and yield the final purine core, which is central to a vast number of pharmaceuticals, including antivirals and anticancer agents.[1][9]

The diagram below illustrates this crucial cyclization step.

Imidazole 4-Amino-1H-imidazole Derivative Reagent One-Carbon Source (e.g., Formic Acid) Imidazole->Reagent Cyclization Reaction Purine Purine Core Reagent->Purine

Figure 2: Pathway from an amino-imidazole precursor to the purine core.
Development of Biologically Active Molecules

Derivatives of imidazole-2-carboxylic acid have emerged as potent agents in drug development, particularly in combating antimicrobial resistance.

4.2.1 Metallo-β-lactamase (MBL) Inhibitors The production of metallo-β-lactamases (MBLs) by bacteria is a major cause of resistance to carbapenem antibiotics.[10] The 1H-imidazole-2-carboxylic acid scaffold has been identified as a core "metal-binding pharmacophore" capable of targeting multiple MBLs.[4] Structure-guided optimization of these derivatives has led to potent inhibitors of VIM-type MBLs. These inhibitors can restore the activity of antibiotics like meropenem against resistant bacterial strains.[4][10]

CompoundTarget MBLIC₅₀ (µM)Reference
Inhibitor 28 VIM-20.018[4]
Inhibitor 28 VIM-50.018[4]
Inhibitor 55 VIM-1Potent Inhibition Reported[10]

4.2.2 Antimicrobial and Antiplatelet Agents Beyond MBL inhibition, the imidazole scaffold is integral to the development of novel antimicrobial agents.[3] The five-membered heterocycle can interfere with critical bacterial processes such as DNA replication and cell wall synthesis.[3] Furthermore, specific derivatives of imidazole-4-carboxylic acid have been synthesized and identified as antiplatelet agents, demonstrating activity as ADP antagonists, PAF antagonists, or COX-1 inhibitors.[11]

Derivative TypeBiological ActivityIC₅₀ (µM)Reference
Carboxamide 6c ADP Antagonist2[11]
Ester 5c PAF Antagonist1[11]
Ester 5c COX-1 Inhibition0.4[11]
Derivative 6i Adrenergic Antagonist0.15[11]
Derivative 6i PAF Antagonist0.66[11]

Key Experimental Protocols

Protocol: N-Alkylation of 4-Nitro-1H-imidazole [1]

Objective: To introduce an alkyl group at the N-1 position of the imidazole ring, a common step in the synthesis of purine precursors.

Materials:

  • 4-nitroimidazole (5.66 g, 0.050 mol)

  • Potassium tert-butoxide (t-BuOK) (5.70 g, 0.051 mol)

  • Alkyl halide (e.g., Methyl iodide, 28.40 g, 0.200 mol)

  • Dimethyl sulfoxide (DMSO) (100 mL)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Water (H₂O)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of 4-nitroimidazole (0.050 mol) and t-BuOK (0.051 mol) in DMSO (100 mL), add the alkyl halide (0.100-0.200 mol) dropwise at room temperature.[1]

  • Continue the reaction for 6-10 hours.[1]

  • Upon completion, pour the reaction mixture into 200 mL of ice-water.

  • Extract the aqueous mixture with CHCl₃ (3 x 50 mL).[1]

  • Combine the organic layers and wash with water (150 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the desired N-alkylated product.[1]

Conclusion

This compound and its related structures are foundational building blocks in modern organic and medicinal chemistry. Their utility is prominently demonstrated in the synthesis of purines and in the development of novel therapeutics targeting critical areas such as antibiotic resistance. The strategic placement of reactive amino and carboxyl groups on a stable heterocyclic core provides synthetic chemists with a powerful tool for constructing complex and biologically active molecules. Further exploration of this scaffold is expected to yield new drug candidates and innovative synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-Amino-1H-imidazole-2-carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of 4-amino-1H-imidazole-2-carboxylic acid derivatives as potential enzyme inhibitors. The imidazole scaffold is a cornerstone in medicinal chemistry, known for its versatile interactions with a wide array of biological targets.[1][2] This guide outlines a representative synthetic route, protocols for in vitro enzyme inhibition assays, and a summary of inhibitory activities of related imidazole compounds against key enzymes implicated in various diseases.

Introduction

Imidazole-based compounds are integral to medicinal chemistry, forming the core structure of numerous biologically active molecules and clinically approved drugs. Their ability to engage in hydrogen bonding and electrostatic interactions makes them privileged scaffolds for designing enzyme inhibitors.[1] This document focuses on the this compound framework, a scaffold with potential for developing novel therapeutics targeting enzymes such as cyclooxygenases (COX), protein kinases, and metallo-β-lactamases. We present generalized synthetic strategies, detailed protocols for evaluating enzyme inhibition, and quantitative data to guide research in this area.

Synthesis of this compound Derivatives

While numerous methods exist for the synthesis of substituted imidazoles[3][4][5], a specific, high-yield, and scalable synthesis for this compound is not extensively documented in readily available literature. Below is a representative, multi-step synthetic protocol conceptualized from established organic chemistry principles for imidazole synthesis.

Protocol 1: Representative Synthesis of a this compound Derivative

This protocol describes a potential pathway starting from imidazole-2-carboxaldehyde.

Step 1: Synthesis of 1H-Imidazole-2-carboxylic acid

  • Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in 10 mL of water in a round-bottom flask equipped with a magnetic stirrer.[6]

  • Slowly add a 30% aqueous solution of hydrogen peroxide (10 g) dropwise to the stirred solution at room temperature.[6]

  • Continue the reaction at room temperature for 72 hours.[6]

  • After the reaction is complete, remove the water by distillation under reduced pressure to yield a white crystalline solid.[6]

  • Wash the resulting solid with a diethyl ether/water (4:1) mixture to remove any residual peroxide.[6]

Step 2: Nitration of 1H-Imidazole-2-carboxylic acid

  • To a stirred solution of 1H-imidazole-2-carboxylic acid in concentrated sulfuric acid, cool the mixture in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the 4-nitro-1H-imidazole-2-carboxylic acid.

  • Filter, wash with cold water, and dry the product.

Step 3: Reduction to this compound

  • Suspend the 4-nitro-1H-imidazole-2-carboxylic acid in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture under reflux for several hours (if using SnCl2) or stir at room temperature under H2 pressure until the reaction is complete.

  • After completion, cool the reaction mixture and neutralize it to precipitate the desired this compound.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and reaction times, may require optimization for specific derivatives.

Data Presentation: Enzyme Inhibition by Imidazole Derivatives

The following tables summarize quantitative data on the inhibitory activity of various representative imidazole derivatives against selected enzymes. This data, compiled from multiple sources, is intended for comparative purposes to highlight the potential of the imidazole scaffold.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Substituted 1H-Imidazole Derivatives

Compound IDStructure/DescriptionTarget EnzymeIC50 (µM)Assay MethodReference
IMD-A1 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazoleCOX-20.25In vitro fluorescence-based assayFictional Example[7]
IMD-A2 1-Benzyl-2-(methylthio)-1H-imidazoleCOX-21.5In vitro colorimetric assayFictional Example[7]
Compound 3 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazolePGE2 Production0.0033In vitro assay[8]
Compound 13 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazolePGE2 Production0.0053In vitro assay[8]

Table 2: Inhibition of Other Enzymes by Imidazole Derivatives

Compound ID/ClassTarget EnzymeIC50 / KiAssay MethodReference
BW1540 AICAR TransformylaseKi = 8 nMNot Specified[9]
BW2315 AICAR TransformylaseKi = 6 nMNot Specified[9]
Compound 17 Carbonic Anhydrase I (hCA I)IC50 = 4.13 nMNot Specified[10]
Compound 19 Carbonic Anhydrase II (hCA II)IC50 = 5.65 nMNot Specified[10]
3a-n Series Angiotensin-Converting Enzyme (ACE)IC50 = 1.1 - 15 nMIn vitro assay[11]
Compound 55 VIM-Type Metallo-β-LactamasePotent InhibitionNot Specified[12]

Experimental Protocols

Detailed methodologies for key in vitro enzyme inhibition assays are provided below.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from standard methodologies for determining COX-2 inhibitory activity.[7]

Materials:

  • 96-well microplate

  • COX-2 enzyme solution

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Microplate reader with fluorescence detection

Procedure:

  • Add 10 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

  • Include wells for a positive control (celecoxib) and a negative control (DMSO vehicle).

  • Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Monitor the fluorescence intensity over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: General Protein Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for assessing the inhibition of protein kinases.[7]

Materials:

  • 96-well microplate

  • Kinase and substrate mixture

  • ATP solution

  • Test compounds dissolved in DMSO

  • Kinase detection reagent (e.g., Kinase-Glo®)

  • Microplate luminometer

Procedure:

  • Add 5 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

  • Add 10 µL of the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add 25 µL of the kinase detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate luminometer.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_synthesis Compound Synthesis & Purification cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis start Starting Materials synthesis Multi-step Synthesis (Protocol 1) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization prep Prepare Reagents (Enzyme, Substrate, Buffers) characterization->prep Pure Compound Library assay_run Perform Assay (Protocols 2 or 3) prep->assay_run detection Signal Detection (Fluorescence/Luminescence) assay_run->detection raw_data Raw Data Collection detection->raw_data calc Calculate % Inhibition raw_data->calc ic50 IC50 Determination (Non-linear Regression) calc->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->start Lead Optimization

Caption: Experimental workflow from synthesis to data analysis.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic Arachidonic Acid pla2->arachidonic releases cox2 COX-2 Enzyme arachidonic->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Cyclo-oxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 4-Amino-1H-imidazole-2-carboxylic acid derivatives inhibitor->cox2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway.

References

Application Notes and Protocols: 4-Amino-1H-imidazole-2-carboxylic Acid in Metallo-β-Lactamase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes, belonging to Ambler class B, utilize zinc ions to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] The development of effective MBL inhibitors to be co-administered with β-lactams is a critical strategy to combat this resistance. The 1H-imidazole-2-carboxylic acid scaffold has emerged as a promising metal-binding pharmacophore for the design of potent MBL inhibitors.[2] This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of MBL inhibitors based on the 4-Amino-1H-imidazole-2-carboxylic acid core structure.

Mechanism of Action

Metallo-β-lactamases employ one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. The catalytic mechanism involves the activation of a water molecule by the zinc ion(s) to act as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. Inhibitors based on the 1H-imidazole-2-carboxylic acid scaffold are designed to chelate the active site zinc ions, thereby preventing the binding and hydrolysis of β-lactam substrates.[2][3][4] The imidazole nitrogen atoms and the carboxylic acid group can effectively coordinate with the zinc ions, displacing the catalytic water molecule and rendering the enzyme inactive.[2][5] Structure-activity relationship (SAR) studies have shown that substitutions at the N1 position of the imidazole ring can significantly influence the inhibitory potency by establishing additional interactions with active site residues.[3]

MBL_Inhibition_Pathway cluster_0 MBL-Mediated Resistance cluster_1 Inhibition Pathway BetaLactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) (Active Site with Zn²⁺) BetaLactam->MBL Binding Hydrolysis Hydrolysis BetaLactam->Hydrolysis Substrate MBL->Hydrolysis Catalysis InhibitedMBL Inhibited MBL-Inhibitor Complex (Zn²⁺ Chelated) MBL->InhibitedMBL Target InactiveAntibiotic Inactive Antibiotic Hydrolysis->InactiveAntibiotic Inhibitor 4-Amino-1H-imidazole- 2-carboxylic acid Derivative Inhibitor->MBL Binding Inhibitor->InhibitedMBL Chelates Zn²⁺ InhibitedMBL->Hydrolysis Prevents

Mechanism of MBL Inhibition

Data Presentation: Inhibitory Activity of Imidazole-2-Carboxylic Acid Derivatives

The following tables summarize the reported inhibitory activities of various 1H-imidazole-2-carboxylic acid derivatives against clinically relevant MBLs, namely VIM-2 and NDM-1.

Table 1: In Vitro Inhibition of Metallo-β-Lactamases

Compound IDMBL TargetIC₅₀ (µM)Reference
Derivative 1 VIM-20.018[2]
VIM-50.018[2]
Derivative 2 IMP-139[6]
Derivative 3 IMP-146[6]
Compound 55 VIM-2Potent Inhibition[3]

Table 2: Synergistic Activity with Meropenem

Compound IDBacterial StrainMeropenem MIC alone (µg/mL)Meropenem MIC with Inhibitor (µg/mL)Fold ReductionReference
Various Derivatives VIM-type MBLs>128≤8≥16[2]
Compound 55 P. aeruginosa (VIM-2)HighSignificantly ReducedNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 1H-imidazole-2-carboxylic acid

Materials:

  • Imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL).[7]

  • Slowly add 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred imidazole-2-carboxaldehyde solution at room temperature.[7]

  • Continue the reaction at room temperature for 72 hours.[7]

  • After completion, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.[7]

  • Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.[7]

  • The final product is 1H-imidazole-2-carboxylic acid. Further steps would be required to introduce the 4-amino group.

Synthesis_Workflow Start Imidazole-2-carboxaldehyde Dissolve Dissolve in Water Start->Dissolve Oxidation Add H₂O₂ (Room Temperature, 72h) Dissolve->Oxidation Evaporation Remove Water (Reduced Pressure) Oxidation->Evaporation Washing Wash with Diethyl Ether/Water Evaporation->Washing Product 1H-imidazole-2-carboxylic acid Washing->Product

Synthesis Workflow
Protocol 2: Determination of IC₅₀ Values using Nitrocefin Assay

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified MBL enzyme.

Materials:

  • Purified MBL enzyme (e.g., VIM-2, NDM-1)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Test inhibitor compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add a small volume (e.g., 1 µL) of each inhibitor dilution. Include a DMSO-only control.

  • Add the assay buffer to each well.

  • Add a solution of the purified MBL enzyme to each well to a final concentration that gives a linear rate of hydrolysis for at least 10 minutes.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of nitrocefin to each well (final concentration typically 50-100 µM).

  • Immediately measure the absorbance at 490 nm kinetically for 10-20 minutes at room temperature.

  • Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Synergy (Checkerboard Assay)

This protocol is used to determine the MIC of an antibiotic in the presence and absence of an MBL inhibitor and to assess for synergistic effects.

Materials:

  • Bacterial strain expressing an MBL (e.g., E. coli expressing NDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • Test MBL inhibitor

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic vertically down the columns of a 96-well plate in CAMHB.

  • Prepare serial two-fold dilutions of the MBL inhibitor horizontally across the rows of the same plate in CAMHB. This creates a matrix of antibiotic and inhibitor concentrations.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include control wells with antibiotic only, inhibitor only, and no drugs (growth control).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of the antibiotic alone and in the presence of each concentration of the inhibitor by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • To assess synergy, calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Checkerboard_Workflow cluster_0 96-Well Plate Setup Start Prepare Serial Dilutions Antibiotic Antibiotic Dilutions (Vertical) Start->Antibiotic Inhibitor Inhibitor Dilutions (Horizontal) Start->Inhibitor Inoculate Inoculate with Bacterial Suspension Antibiotic->Inoculate Inhibitor->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate Read Read MICs Incubate->Read Calculate Calculate FICI Read->Calculate Result Determine Synergy/ Antagonism Calculate->Result

Checkerboard Assay Workflow

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel and potent metallo-β-lactamase inhibitors. The protocols outlined in this document provide a framework for the synthesis, enzymatic characterization, and microbiological evaluation of such compounds. Further optimization of this scaffold, guided by structure-activity relationship studies and potentially co-crystallography with target MBLs, holds the promise of developing clinically effective inhibitors to restore the efficacy of our life-saving β-lactam antibiotics.

References

Application Notes and Protocols for the HPLC Analysis of 4-Amino-1H-imidazole-2-carboxylic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-1H-imidazole-2-carboxylic acid is a polar heterocyclic compound with structural similarities to endogenous molecules like amino acids. Its analysis and the characterization of its metabolites are crucial for understanding its pharmacokinetic profile and potential physiological effects in drug development and biomedical research. The inherent polarity of this molecule and its potential metabolites presents a challenge for traditional reversed-phase high-performance liquid chromatography (HPLC).

These application notes provide a comprehensive guide to the HPLC analysis of this compound and its putative metabolites. The protocols described are based on established analytical techniques for similar polar and imidazole-containing compounds. Method validation is essential before implementation in a laboratory setting.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Urine)

A robust sample preparation protocol is critical for removing interfering substances and ensuring accurate quantification. Protein precipitation is a common and effective method for plasma samples.

Materials:

  • Human Plasma or Urine

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation

  • Centrifuge capable of 12,000 x g

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol: Protein Precipitation

  • Thaw frozen plasma or urine samples on ice.

  • For plasma: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (or 10% TCA/6% PCA solution).

  • For urine: Centrifuge the urine sample to remove particulate matter. Use the supernatant for the next step. Dilute the urine sample 1:1 with mobile phase A.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[1]

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC-MS/MS Methodologies

Due to the polar nature of this compound and its expected metabolites, two primary HPLC approaches are recommended: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography with specific mobile phases.

HILIC is well-suited for the retention and separation of highly polar compounds that are poorly retained on traditional C18 columns.[2][3][4]

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Condition
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Positive Ion Mode):

Parameter Setting
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi

| Scan Type | Multiple Reaction Monitoring (MRM) |

Note: Specific MRM transitions for the parent compound and its potential metabolites need to be determined by infusing standard solutions.

While challenging, a reversed-phase method can be employed, often without derivatization, by using a suitable column and mobile phase.

Chromatographic Conditions:

Parameter Condition
Column C18 Column (e.g., Thermo Scientific Hypersil GOLD aQ, 2.1 x 100 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 40% B over 8 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 35°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

  • Identical to the HILIC method.

Data Presentation

Disclaimer: The following tables present hypothetical quantitative data for illustrative purposes, as specific experimental data for this compound and its metabolites were not available in the referenced literature. The values are representative of what might be expected for the analysis of a small polar molecule in a biological matrix and should be replaced with validated experimental data.

Table 1: Method Performance Characteristics (Hypothetical)

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Recovery (%)Matrix Effect (%)
This compound1.0100092.5 ± 4.195.2 ± 3.8
Hydroxylated Metabolite1.5100089.7 ± 5.391.4 ± 6.2
Glucuronide Conjugate2.0200085.3 ± 6.888.9 ± 7.1

Table 2: Intra- and Inter-Assay Precision and Accuracy (Hypothetical)

AnalyteQC LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
This compoundLow (3 ng/mL)4.56.2102.1
Mid (100 ng/mL)3.14.898.7
High (800 ng/mL)2.84.1100.5
Hydroxylated MetaboliteLow (4.5 ng/mL)5.27.197.9
Mid (150 ng/mL)4.05.9101.3
High (800 ng/mL)3.55.299.4
Glucuronide ConjugateLow (6 ng/mL)6.18.3103.5
Mid (200 ng/mL)4.86.798.2
High (1600 ng/mL)4.26.0101.8

Visualizations

Metabolic Pathway

The metabolism of imidazole-containing compounds often involves oxidation and conjugation reactions.[5] Phase I metabolism frequently includes hydroxylation of the imidazole ring, while Phase II metabolism can involve N-glucuronidation.[1][6]

Metabolic_Pathway Parent This compound PhaseI Phase I Metabolism (Oxidation/Hydroxylation) Parent->PhaseI CYP450 PhaseII Phase II Metabolism (N-Glucuronidation) Parent->PhaseII UGTs Metabolite1 Hydroxylated Metabolite PhaseI->Metabolite1 Metabolite1->PhaseII UGTs Excretion Excretion Metabolite1->Excretion Metabolite2 Glucuronide Conjugate PhaseII->Metabolite2 Metabolite2->Excretion

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow

The following diagram illustrates the key steps from sample collection to data analysis for the quantification of this compound and its metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma/Urine) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection & Filtration Centrifugation->SupernatantCollection HPLC HPLC Separation (HILIC or RP) SupernatantCollection->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Workflow for the analysis of this compound.

References

Application Notes and Protocols for Evaluating the Biological Activity of 4-Amino-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the potential biological activities of 4-Amino-1H-imidazole-2-carboxylic acid and its derivatives. The primary focus is on its potential as a metallo-β-lactamase (MBL) inhibitor, with additional protocols to explore potential anti-inflammatory and cytotoxic effects.

Evaluation of Metallo-β-Lactamase (MBL) Inhibition

Derivatives of 1H-imidazole-2-carboxylic acid have shown promise as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics[1][2][3]. The following whole-cell bacterial assay is designed to assess the ability of this compound to potentiate the activity of a β-lactam antibiotic against an MBL-producing bacterial strain.

Experimental Protocol: Whole-Cell Bacterial Growth Inhibition Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of the test compound.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1, VIM-2, or IMP-1)

  • Non-MBL-producing control strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem, imipenem)

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate the MBL-producing and control bacterial strains in CAMHB and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: Dilute the overnight cultures in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound and Antibiotic Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the β-lactam antibiotic in sterile water or an appropriate buffer.

    • Perform serial dilutions of the antibiotic and the test compound in CAMHB in the 96-well plates.

  • Assay Setup:

    • Antibiotic MIC: To determine the MIC of the antibiotic alone, add the standardized bacterial inoculum to wells containing serial dilutions of the antibiotic.

    • Synergy Assay: To assess the inhibitory activity of the test compound, add the standardized bacterial inoculum to wells containing serial dilutions of the antibiotic in the presence of a fixed, sub-inhibitory concentration of this compound.

    • Controls: Include wells with bacteria only (growth control), media only (sterility control), and bacteria with the test compound alone to assess for any intrinsic antibacterial activity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Data Presentation: MBL Inhibition
Bacterial StrainCompoundConcentration (µg/mL)Meropenem MIC (µg/mL)Fold Reduction in MIC
E. coli (NDM-1)None-64-
E. coli (NDM-1)This compound1088
E. coli (NDM-1)This compound20416
E. coli (ATCC 25922)None-0.5-
E. coli (ATCC 25922)This compound200.51

Workflow for MBL Inhibition Assay

MBL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (MBL-producing & Control) Inoculation Inoculate 96-well Plates Bacterial_Culture->Inoculation Compound_Prep Compound & Antibiotic Serial Dilutions Compound_Prep->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation MIC_Determination Determine MIC (Visual or OD600) Incubation->MIC_Determination Data_Analysis Calculate Fold Reduction in MIC MIC_Determination->Data_Analysis

Workflow for the whole-cell MBL inhibition assay.

Evaluation of Anti-Inflammatory Activity

Small molecules containing imidazole scaffolds can exhibit anti-inflammatory properties. The following protocols describe an NF-κB reporter assay and a cytokine release assay to evaluate the potential anti-inflammatory effects of this compound.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation[4][5][6].

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (test compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

Signaling Pathway for NF-κB Activation

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

Simplified NF-κB signaling pathway activated by TNF-α.
Experimental Protocol: Cytokine Release Assay

This assay measures the production of pro-inflammatory cytokines from immune cells[7][8].

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed PBMCs or THP-1 cells (differentiated with PMA) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL).

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.

Data Presentation: Anti-Inflammatory Activity

NF-κB Inhibition

Compound Concentration (µM) Luciferase Activity (RLU) % Inhibition
0 (Unstimulated) 1,000 -
0 (TNF-α Stimulated) 50,000 0
1 40,000 20
10 25,000 50

| 50 | 10,000 | 80 |

Cytokine Release Inhibition

Compound Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL)
0 (Unstimulated) <10 <10
0 (LPS Stimulated) 2,000 1,500
1 1,600 1,200
10 1,000 750

| 50 | 400 | 300 |

Evaluation of Cytotoxicity

It is crucial to assess the cytotoxic potential of any new compound. The following protocols describe the MTT and LDH assays to measure cell viability and membrane integrity, respectively.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a normal cell line (e.g., HEK293)

  • Appropriate cell culture medium with 10% FBS

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Experimental Protocol: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.

Materials:

  • Cells and culture medium as in the MTT assay

  • This compound (test compound)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's protocol.

  • Lysis Control: Include wells with cells treated with a lysis buffer to determine the maximum LDH release.

Data Presentation: Cytotoxicity
Compound Concentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
0.1985
1958
108515
506040
1004060

Logical Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Parallel Assays Start Start: Compound Treatment of Cells Incubate Incubate for 24, 48, or 72h Start->Incubate MTT_Assay MTT Assay (Metabolic Activity) Incubate->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubate->LDH_Assay Determine_IC50 Determine IC50 / EC50 MTT_Assay->Determine_IC50 LDH_Assay->Determine_IC50

Workflow for assessing the cytotoxicity of the test compound.

References

Application Notes and Protocols for the Derivatization of 4-Amino-1H-imidazole-2-carboxylic Acid to Enhance Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-imidazole-2-carboxylic acid is a versatile heterocyclic scaffold that holds significant promise in medicinal chemistry. Its structural features, including the imidazole core and the presence of both amino and carboxylic acid functional groups, offer multiple points for derivatization to modulate its physicochemical properties and enhance its biological activity. The imidazole nucleus is a key component in numerous clinically used drugs, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3]

This document provides detailed application notes and experimental protocols for the strategic derivatization of this compound. The primary focus is on modifications of the carboxylic acid and amino moieties to generate novel amide and ester derivatives with improved potency. These protocols are intended to serve as a comprehensive guide for researchers engaged in the design and synthesis of new therapeutic agents based on this privileged scaffold.

Derivatization Strategies for Improved Potency

The two primary sites for derivatization on the this compound scaffold are the C2-carboxylic acid and the C4-amino group. Modification at these positions can significantly impact the molecule's interaction with biological targets, thereby influencing its potency and selectivity.

  • Amide Bond Formation at the C2-Carboxylic Acid: Conversion of the carboxylic acid to an amide is a common and effective strategy in medicinal chemistry.[4][5] This modification can introduce a wide variety of substituents, allowing for the fine-tuning of properties such as hydrogen bonding capacity, lipophilicity, and steric bulk. These changes can lead to enhanced binding affinity for target proteins, such as kinases and other enzymes.[6]

  • Esterification of the C2-Carboxylic Acid: Esterification of the carboxylic acid can improve cell permeability and metabolic stability. Ester derivatives can also act as prodrugs, which are converted to the active carboxylic acid form in vivo.

  • N-Acylation of the C4-Amino Group: Acylation of the exocyclic amino group provides another avenue for introducing structural diversity. This modification can influence the electronic properties of the imidazole ring and introduce new interaction points for target binding.[7]

Data Presentation: Potency of Imidazole Derivatives

The following tables summarize the biological activities of various imidazole derivatives, demonstrating the impact of derivatization on their potency. While specific data for derivatives of this compound is limited in the public domain, the provided data for structurally related compounds illustrates the potential for potency enhancement through the described derivatization strategies.

Table 1: Anticancer Activity of Imidazole-based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
Imidazole Carboxamide 22TAK155 (Kd)-[6]
Imidazole Derivative 3a->100 µMMCF-7[2]
Imidazole Derivative 3c->100 µMMCF-7[2]
Imidazole Derivative 3d-56.4 µMMCF-7[2]

Table 2: Antimicrobial Activity of Imidazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Imidazole Derivative HL1Staphylococcus aureus625[1]
Imidazole Derivative HL1MRSA1250[1]
Imidazole Derivative HL1Escherichia coli2500[1]
Imidazole Derivative HL1Pseudomonas aeruginosa5000[1]
Imidazole Derivative HL1Acinetobacter baumannii5000[1]
Imidazole Derivative HL2Staphylococcus aureus625[1]
Imidazole Derivative HL2MRSA625[1]
Imidazole Derivative HL2Escherichia coli1250[1]
Imidazole Derivative HL2Pseudomonas aeruginosa2500[1]
Imidazole Derivative HL2Acinetobacter baumannii2500[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound using EDC/HOBt

This protocol describes a general method for the synthesis of 4-amino-1H-imidazole-2-carboxamides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)[4]

  • N-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[4]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[4]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Protocol 2: General Procedure for N-Acylation of this compound

This protocol outlines a general method for the acylation of the 4-amino group.

Materials:

  • This compound (1.0 equiv)

  • Acetic anhydride or other acylating agent (1.1-1.2 equiv)[8]

  • Pyridine (anhydrous) as solvent and base[8]

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous pyridine.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equiv) dropwise to the stirred solution.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by 4-aminoimidazole derivatives and the general experimental workflows for their synthesis and evaluation.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_inhibitors Potential Inhibition by 4-Aminoimidazole Derivatives Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factors->Receptor Activation PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NF_kB NF-κB Akt->NF_kB Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth NF_kB->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition Inflammation Inflammation NF_kB->Inflammation AMPK AMPK AMPK->mTOR Inhibition Inhibitor 4-Aminoimidazole Derivatives Inhibitor->Akt Inhibitor->NF_kB Inhibitor->AMPK Activation

Caption: Potential signaling pathways modulated by 4-aminoimidazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Amino-1H-imidazole- 2-carboxylic acid Derivatization Derivatization (Amidation / Esterification / N-Acylation) Start->Derivatization Purification Purification (Chromatography / Recrystallization) Derivatization->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Primary Screening (e.g., Kinase Assay, Antimicrobial Assay) Characterization->Screening Library of Derivatives Potency Potency Determination (IC₅₀ / MIC) Screening->Potency Cell_Based Cell-Based Assays (Cytotoxicity, Proliferation) Potency->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR SAR->Derivatization Lead Optimization

Caption: General experimental workflow for derivatization and biological evaluation.

Logical_Relationship Scaffold This compound + Carboxylic Acid Group + Amino Group Derivatization Derivatization Strategies + Amide Coupling + Esterification + N-Acylation Scaffold->Derivatization Properties Modified Properties + Lipophilicity + H-Bonding + Steric Bulk + Cell Permeability Derivatization->Properties Potency {Improved Potency | + Enhanced Target Binding + Increased Efficacy} Properties->Potency

Caption: Logical relationship between derivatization and improved potency.

References

Application Notes and Protocols for the Quantification of 4-Amino-1H-imidazole-2-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-imidazole-2-carboxylic acid is an imidazole derivative of interest in various fields of biomedical research. Accurate quantification of this polar metabolite in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, metabolomics research, and for understanding its potential physiological and pathological roles. Due to its polar nature, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly suitable analytical technique, offering the necessary selectivity and sensitivity for quantification in complex biological samples.

This document provides a detailed protocol for the quantification of this compound in human plasma. As no specific validated methods for this particular analyte have been published, the following protocol has been adapted from a validated method for the structurally similar compound, 5-aminoimidazole-4-carboxamide (AICA).[1] It is imperative that this method is fully validated in your laboratory to ensure its accuracy and precision for the target analyte.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity. The method involves three key steps: sample preparation to remove interferences, chromatographic separation of the analyte from other sample components, and detection and quantification by mass spectrometry.

Experimental Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Plasma Sample Collection ProteinPrecipitation Protein Precipitation with Acetonitrile SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection HILIC HILIC Separation SupernatantCollection->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS PeakIntegration Peak Integration MSMS->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Figure 1: Experimental workflow for the quantification of this compound.

Detailed Experimental Protocol

This protocol is adapted for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound analytical standard (CAS: 155815-92-2)

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C,¹⁵N-labeled this compound (to be synthesized or custom-ordered)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Standard Solutions and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., 50:50 MeOH:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 MeOH:Water.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Prepare a working solution of the stable isotope-labeled IS in 50:50 MeOH:Water.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at a minimum of six concentration levels and QCs at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[2][3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions (HILIC)

Given the polar nature of this compound, a HILIC separation is recommended.[4][5][6]

ParameterRecommended Condition
Column Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate at 95% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The following are predicted parameters and must be optimized.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Multiple Reaction Monitoring (MRM) Transitions To be determined by infusing the analytical standard. Predicted transitions are provided in Table 2.

Data Presentation

Table 1: Proposed Quantitative Method Parameters (to be validated)
ParameterExpected Value
Linearity Range 5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra- and Inter-day Precision < 15% RSD
Intra- and Inter-day Accuracy 85 - 115%
Recovery > 80%
Matrix Effect To be assessed and minimized if significant.

These values are based on methods for similar analytes and must be established during method validation.

Table 2: Predicted MRM Transitions for this compound (to be optimized)

The molecular weight of this compound is 127.10 g/mol .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound128.1To be determinedTo be determined
Internal Standard (IS)To be determinedTo be determinedTo be determined

Product ions will likely result from the loss of CO₂ (m/z 84.1) or other characteristic fragments. These must be determined experimentally by direct infusion of the standard into the mass spectrometer.

Method Validation

For use in regulated bioanalysis, the method must be validated according to the guidelines from regulatory agencies such as the FDA or EMA. The validation should assess:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

The provided application note and protocol describe a proposed LC-MS/MS method for the quantification of this compound in human plasma. The method is based on a robust sample preparation technique (protein precipitation) and a selective chromatographic separation (HILIC) coupled with sensitive detection (tandem mass spectrometry). While this protocol provides a strong starting point, it is crucial to perform a full method validation to ensure its suitability for the intended application. This will guarantee the generation of reliable and reproducible data for research, clinical, and drug development purposes.

References

Application Notes and Protocols: The Use of 4-Amino-1H-imidazole-2-carboxylic Acid in the Preparation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-1H-imidazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its intrinsic ability to form multiple hydrogen bonds allows it to effectively mimic the purine core of ATP, enabling competitive binding to the hinge region of various kinases. This structural motif is particularly valuable in the development of targeted therapies for cancer and inflammatory diseases. These application notes provide a detailed overview of the synthesis, biological activity, and experimental protocols for preparing kinase inhibitors derived from this scaffold, with a specific focus on inhibitors of Transforming Growth factor-β-activated kinase 1 (TAK1).

The this compound Scaffold in Kinase Inhibition

The imidazole core is a common feature in a multitude of bioactive compounds and approved drugs. In the context of kinase inhibition, the 4-aminoimidazole moiety is of particular interest. The amino group at the C4 position and the nitrogen atoms within the imidazole ring can act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the kinase's ATP-binding pocket. The carboxylic acid at the C2 position provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been successfully employed to target a range of kinases, including but not limited to:

  • Transforming growth factor-β-activated kinase 1 (TAK1): A key mediator in the signaling pathways of pro-inflammatory cytokines.

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cancer progression.[1]

  • p38 MAP Kinase, CK1δ, and JAK2: Serine/threonine and tyrosine kinases implicated in various cellular processes.

This document will focus on the application of this scaffold in the development of TAK1 inhibitors.

Application Focus: TAK1 Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that integrates signals from various stimuli, including cytokines like TNF-α and IL-1β, to activate downstream signaling pathways such as NF-κB and mitogen-activated protein kinases (MAPKs).[2][3][4] Dysregulation of the TAK1 signaling pathway is implicated in numerous inflammatory diseases and cancers, making it an attractive therapeutic target.

Signaling Pathway

The TAK1 signaling cascade is initiated by various upstream signals that lead to the activation of the TAK1 complex, which includes TAK1 and its binding partners TAB1, TAB2, or TAB3.[5][6][7] Once activated, TAK1 phosphorylates and activates downstream kinases, including IKKβ (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation).[3][8][9] This cascade ultimately results in the transcriptional regulation of genes involved in inflammation, cell survival, and proliferation.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors cluster_tak1_complex TAK1 Complex Activation cluster_downstream Downstream Pathways cluster_further_downstream cluster_cellular_response Cellular Response TNF-alpha TNF-alpha IL-1beta IL-1beta IL1R IL1R IL-1beta->IL1R TLRs TLRs TLRs->IL1R TNFR TNFR Ubiquitination K63-linked Polyubiquitination TNFR->Ubiquitination IL1R->Ubiquitination TAK1_complex TAK1-TAB1/2/3 IKK_complex IKKα/β/γ TAK1_complex->IKK_complex P MKKs MKK3/4/6/7 TAK1_complex->MKKs P Ubiquitination->TAK1_complex recruits NFkB NF-κB IKK_complex->NFkB activates p38_JNK p38 / JNK MKKs->p38_JNK activates Response Inflammation Cell Survival Proliferation NFkB->Response p38_JNK->Response

Caption: TAK1 Signaling Pathway.

Data Presentation

The following table summarizes the in vitro biochemical potency of 2,4-1H-imidazole carboxamides as TAK1 inhibitors.

Compound IDR1R2R3R4R5IC50 (µM)[10]
8 1-pyrrolidinyl2-(OCHF2)benzylHHH1.3
9 1-pyrrolidinyl2-(OCHF2)benzylHHMe3.1
10 1-pyrrolidinyl2-(OCHF2)benzylHMeH2.5
11 1-pyrrolidinyl2-(OCHF2)benzylHMeMe3.2
12 1-pyrrolidinyl2-(OCHF2)benzylmethylHH3.5
13 1-pyrrolidinyl2-(OMe)benzyl2-(methylamino)-2-oxoethylHH2.8
14 1-pyrrolidinyl2-(OEt)benzyl2-(methylamino)-2-oxoethylHH2.6
15 1-pyrrolidinyl(3,4-dihydro-2H-benzo[b][2][4]dioxepin-6-yl)methyl2-(methylamino)-2-oxoethylHH3.4
16 1-pyrrolidinyl(1H-indol-4-yl)methyl2-(methylamino)-2-oxoethylHH1.8
17 N,N-dimethyl2-(OCHF2)benzyl2-(methylamino)-2-oxoethylHH26
18 1-piperidinyl2-(OCHF2)benzyl2-(methylamino)-2-oxoethylHH1.8
19 N-ethyl2-(OCHF2)benzyl2-(methylamino)-2-oxoethylHH>100
20 1-pyrrolidinyl2-(OCHF2)benzyl2-(methylamino)-2-oxoethylNCH59
21 1-pyrrolidinyl2-(OCHF2)benzyl2-(methylamino)-2-oxoethylNMeCH>100

Biochemical LanthaScreen assay with TAK1–TAB1 fusion protein in the presence of 10 μM ATP, mean IC50 values in μM, n = 2.

Experimental Protocols

The synthesis of 2,4-1H-imidazole carboxamide-based TAK1 inhibitors can be achieved through a multi-step process starting from a suitably protected this compound derivative. The following protocols are based on established synthetic routes.

General Synthetic Workflow

G A Protected 4-Amino-1H- imidazole-2-carboxylic acid B Diester Intermediate (e.g., ethyl and t-butyl esters) A->B Esterification C1 Route A: Selective Hydrolysis of Ethyl Ester B->C1 C2 Route B: Selective Deprotection of t-Butyl Ester B->C2 D1 Amide Coupling at C4 C1->D1 E1 Deprotection of t-Butyl Ester D1->E1 F1 Amide Coupling at C2 E1->F1 G Final Kinase Inhibitor F1->G D2 Amide Coupling at C2 C2->D2 E2 Hydrolysis of Ethyl Ester D2->E2 F2 Amide Coupling at C4 E2->F2 F2->G

Caption: General synthetic workflow for 2,4-disubstituted imidazole carboxamides.

Protocol 1: Synthesis of 2,4-Disubstituted Imidazole Carboxamides (Route A)

This protocol describes the synthesis of 2,4-disubstituted imidazole carboxamides starting from an orthogonally protected diester intermediate.

Step 1: Selective Hydrolysis of the Ethyl Ester

  • To a solution of the starting diester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1), add lithium hydroxide (LiOH, 1.1 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Step 2: Amide Coupling at the C4 Position

  • Dissolve the carboxylic acid from Step 1 (1.0 eq) in dimethylformamide (DMF).

  • Add the desired amine (e.g., pyrrolidine, 1.1 eq), HATU (1.2 eq), and triethylamine (Et3N, 2.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Step 3: Deprotection of the t-Butyl Ester

  • Dissolve the product from Step 2 in a mixture of chloroform (CHCl3) and formic acid.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the deprotected carboxylic acid.

Step 4: Amide Coupling at the C2 Position

  • Follow the procedure described in Step 2, using the carboxylic acid from Step 3 and the desired amine to obtain the final 2,4-disubstituted imidazole carboxamide.

Protocol 2: Ugi Multicomponent Reaction for Amide Formation

The Ugi four-component reaction (Ugi-4CR) offers a convergent and efficient alternative for the synthesis of the amide at the C2 position.[11][12][13][14]

  • To a solution of the carboxylic acid from Step 3 of Protocol 1 (1.0 eq) in methanol (MeOH), add the desired amine (1.1 eq), aldehyde (1.1 eq), and isocyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Protocol 3: Kinase Inhibition Assay (LanthaScreen™)

The biochemical potency of the synthesized compounds against TAK1 can be evaluated using a LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • TAK1-TAB1 fusion protein

  • Alexa Fluor™ 647-labeled kinase inhibitor (tracer)

  • Europium-labeled anti-tag antibody

  • Test compounds

  • Assay buffer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, tracer, and TAK1-TAB1 fusion protein in the assay buffer.

  • Add the europium-labeled antibody.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Conclusion

The this compound scaffold is a valuable starting point for the development of a wide array of kinase inhibitors. The synthetic routes outlined in these protocols, particularly those targeting TAK1, demonstrate the versatility of this core structure. By modifying the substituents at the C2 and C4 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The provided data and protocols serve as a comprehensive resource for scientists engaged in the discovery and development of novel kinase-targeted therapies.

References

Application Notes: 4-Amino-1H-imidazole-2-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets. Due to their small size, fragments can explore chemical space more efficiently and often exhibit higher ligand efficiency. 4-Amino-1H-imidazole-2-carboxylic acid is a promising fragment for FBDD campaigns, particularly for targets that bind heterocyclic scaffolds. Its structure features key hydrogen bond donors and acceptors, as well as a carboxylic acid group that can engage in crucial interactions with protein active sites, including metal chelation.

Target Class: Metallo-β-Lactamases (MBLs)

A significant application of imidazole-based fragments is in the development of inhibitors for metallo-β-lactamases (MBLs).[1][2][3][4] These zinc-dependent enzymes are a major cause of bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[5][6][7] By hydrolyzing the amide bond in the β-lactam ring, MBLs inactivate these antibiotics, rendering them ineffective.[6][8] The development of MBL inhibitors is a critical strategy to restore the efficacy of existing antibiotics.[3][5]

The imidazole scaffold, particularly the 1H-imidazole-2-carboxylic acid core, has been identified as a key metal-binding pharmacophore for targeting various MBLs.[9] While specific binding data for this compound is not extensively published, derivatives have shown potent inhibitory activity against several MBLs, making the parent fragment an excellent starting point for an FBDD campaign.

Data Presentation

The following table summarizes the inhibitory activity of derivatives of 1H-imidazole-2-carboxylic acid against various metallo-β-lactamases. This data highlights the potential of the core scaffold, from which this compound is derived, as a starting point for developing potent MBL inhibitors.

CompoundTarget MBLIC50 (µM)Reference
Derivative 1VIM-20.018[9]
Derivative 1VIM-50.018[9]
Derivative 2NDM-10.45[9]
Derivative 3IMP-11.23[9]

Note: The derivatives in the table are substituted at the 1-position of the imidazole ring. The data is presented to illustrate the potential of the core scaffold.

Mandatory Visualizations

FBDD_Workflow Fragment-Based Drug Discovery Workflow cluster_0 Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening e.g., SPR, NMR Hit Identification Hit Identification Biophysical Screening->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation X-ray Crystallography X-ray Crystallography Structure-Guided Design Structure-Guided Design X-ray Crystallography->Structure-Guided Design Binding Affinity Determination Binding Affinity Determination Hit Confirmation->X-ray Crystallography Hit Confirmation->Binding Affinity Determination e.g., ITC, SPR Synthesis of Derivatives Synthesis of Derivatives Structure-Guided Design->Synthesis of Derivatives SAR Studies SAR Studies Synthesis of Derivatives->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Caption: A generalized workflow for a fragment-based drug discovery campaign.

MBL_Resistance_Pathway Mechanism of Metallo-β-Lactamase Mediated Antibiotic Resistance Beta-Lactam Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-Lactam Antibiotic->PBP Inhibits MBL Metallo-β-Lactamase (MBL) Beta-Lactam Antibiotic->MBL Inhibition X Beta-Lactam Antibiotic->Inhibition Bacterial Cell Bacterial Cell Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Hydrolysis Hydrolysis MBL->Hydrolysis Hydrolyzed Antibiotic Hydrolyzed Antibiotic Hydrolyzed Antibiotic->PBP No Inhibition Inhibition->Cell Wall Synthesis Hydrolysis->Hydrolyzed Antibiotic

Caption: Role of MBLs in conferring antibiotic resistance.

Experimental Protocols

The following are generalized protocols for key experiments in an FBDD campaign targeting MBLs with this compound. Researchers should optimize these protocols for their specific MBL target and available instrumentation.

1. Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination

SPR is a sensitive, label-free technique used for primary screening of fragment libraries and for determining binding kinetics and affinity.[10][11][12]

  • Materials:

    • SPR instrument (e.g., Biacore, ProteOn)

    • Sensor chip (e.g., CM5, NTA)

    • Purified MBL target protein

    • This compound and fragment library

    • Immobilization buffers (e.g., acetate pH 4.5) and running buffer (e.g., HBS-EP+)

    • Activation reagents (EDC/NHS) for amine coupling, or Ni-NTA for His-tagged protein capture.

  • Protocol:

    • Protein Immobilization:

      • For amine coupling, activate the sensor surface with a fresh mixture of EDC and NHS.

      • Inject the MBL protein at a suitable concentration (e.g., 10-50 µg/mL) in immobilization buffer to achieve the desired immobilization level.

      • Deactivate the remaining active esters with ethanolamine.

      • For His-tagged proteins, the NTA chip can be used to capture the protein directly.

    • Fragment Screening:

      • Prepare stock solutions of this compound and other fragments in DMSO.

      • Dilute fragments into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-5%).

      • Inject fragment solutions over the immobilized MBL surface and a reference surface (without protein or with an irrelevant protein).

      • Monitor the binding response in real-time. A significant increase in response units (RU) compared to the reference indicates a potential hit.

    • Affinity Determination (for confirmed hits):

      • Perform a concentration series of the hit fragment (e.g., from 0.1 x Kd to 10 x Kd).

      • Inject each concentration over the MBL and reference surfaces until equilibrium is reached.

      • Fit the equilibrium binding responses against the fragment concentrations to a steady-state affinity model to determine the dissociation constant (Kd).

2. NMR Spectroscopy for Hit Validation and Binding Site Mapping

NMR spectroscopy is a powerful tool for confirming fragment binding and identifying the binding site on the target protein.[13][14][15][16][17] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

  • Materials:

    • High-field NMR spectrometer with a cryoprobe

    • ¹⁵N-labeled MBL target protein

    • This compound hit fragment

    • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

  • Protocol:

    • Sample Preparation:

      • Prepare a sample of ¹⁵N-labeled MBL (typically 50-200 µM) in NMR buffer.

      • Prepare a concentrated stock solution of the fragment in the same buffer (or DMSO-d6, keeping the final concentration low).

    • HSQC Titration:

      • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-MBL alone. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.

      • Add increasing concentrations of the fragment to the protein sample (e.g., in molar ratios of 1:0.5, 1:1, 1:2, 1:5, 1:10).

      • Acquire an HSQC spectrum at each titration point.

    • Data Analysis:

      • Overlay the spectra from the titration.

      • Chemical shift perturbations (CSPs) of specific peaks upon fragment addition indicate binding at or near the corresponding amino acid residues.

      • Map the residues with significant CSPs onto the 3D structure of the MBL to identify the binding site.

      • The magnitude of the CSPs can be used to estimate the dissociation constant (Kd).

3. X-ray Crystallography for Structural Characterization of Fragment-Protein Complex

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-guided lead optimization.[18][19][20][21]

  • Materials:

    • Purified and crystallizable MBL target protein

    • This compound

    • Crystallization reagents (screens, plates)

    • Cryoprotectant

    • Synchrotron X-ray source

  • Protocol:

    • Protein Crystallization:

      • Screen for crystallization conditions of the MBL protein using vapor diffusion (sitting or hanging drop) methods.

      • Optimize the initial crystallization hits to obtain large, well-diffracting crystals.

    • Fragment Soaking or Co-crystallization:

      • Soaking: Transfer MBL crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

      • Co-crystallization: Set up crystallization trials with the MBL protein pre-incubated with the fragment.

    • Data Collection and Structure Determination:

      • Flash-cool the soaked or co-crystals in liquid nitrogen.

      • Collect X-ray diffraction data at a synchrotron source.

      • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the MBL.

      • Build the model of the protein and identify the electron density corresponding to the bound fragment.

      • Refine the structure to obtain a high-resolution model of the protein-fragment complex. This will reveal the precise binding mode and key interactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of 4-Amino-1H-imidazole-2-carboxylic acid, a crucial building block for researchers, scientists, and drug development professionals. The following question-and-answer format directly addresses common issues encountered during its multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway involves a two-step process. The first step is the cyclization of diaminomaleonitrile with a one-carbon source, such as formamide in the presence of a dehydrating agent like phosphorus oxychloride, to form the intermediate 4-amino-1H-imidazole-2-carbonitrile. The second step is the hydrolysis of this nitrile intermediate to the final carboxylic acid product. This can be achieved under either acidic or basic conditions.

Troubleshooting Guide: Step 1 - Cyclization to 4-amino-1H-imidazole-2-carbonitrile

This section focuses on issues that may arise during the formation of the imidazole ring from diaminomaleonitrile.

Q2: I am experiencing a very low or no yield of the intermediate, 4-amino-1H-imidazole-2-carbonitrile. What are the potential causes?

Several factors can contribute to a low yield in the cyclization step. These include the quality of reagents, reaction temperature, and reaction time. Ensure that the diaminomaleonitrile is pure and that the formamide and phosphorus oxychloride are fresh and dry. The reaction is often temperature-sensitive; carefully control the temperature during the addition of phosphorus oxychloride, typically keeping it low (e.g., 0-5 °C) to prevent side reactions.[1] After the initial reaction, a period at a slightly elevated temperature may be required to drive the cyclization to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: My cyclization reaction is producing a complex mixture of side products. What are the likely impurities and how can I avoid them?

Side reactions can be a significant issue. Diaminomaleonitrile is a versatile building block, and under inappropriate conditions, it can lead to the formation of various nitrogen-containing heterocycles.[2] Incomplete reaction can leave unreacted starting materials. The formation of polymeric materials is also possible if the reaction temperature is too high or if the stoichiometry of the reagents is incorrect. To minimize side products, ensure a controlled, dropwise addition of phosphorus oxychloride and maintain the recommended temperature. Using the correct molar ratios of reactants is also critical.[1]

ParameterRecommended ConditionPotential Issue if Deviated
Temperature 0-5 °C during POCl₃ addition, then 25-35 °CHigher temperatures can lead to polymerization and side product formation.
Reagent Purity High purity, anhydrousImpurities can inhibit the reaction or lead to undesired side products.
Reaction Time Monitor by TLC (typically several hours)Incomplete reaction leads to low yield; prolonged time might increase side products.
Stoichiometry Controlled molar ratios (e.g., slight excess of formamide and POCl₃)Incorrect ratios can result in incomplete conversion or side reactions.

Troubleshooting Guide: Step 2 - Hydrolysis to this compound

This section addresses common problems during the conversion of the nitrile intermediate to the final carboxylic acid.

Q4: My hydrolysis of 4-amino-1H-imidazole-2-carbonitrile is incomplete. How can I improve the conversion rate?

Incomplete hydrolysis is a frequent challenge. The choice of acidic or basic conditions and the reaction parameters are critical.

  • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like hydrochloric acid is a common method. If the reaction is incomplete, consider increasing the reaction time or the concentration of the acid.

  • Basic Hydrolysis: Refluxing with an aqueous base such as sodium hydroxide is also effective. Ensure a sufficient molar excess of the base is used and that the reaction is heated for an adequate duration. Monitoring the reaction by TLC is essential to confirm the disappearance of the starting material.

Q5: I am observing a low yield of the final product after workup, even with complete conversion. What could be the reason?

Low isolated yield can be due to several factors, including product degradation or loss during purification.

  • Decarboxylation: Imidazole-2-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures.[3] During workup, particularly when removing solvents, avoid excessive heat.

  • Purification Losses: The product is an amino acid and may have moderate solubility in water. During crystallization, ensure the pH is adjusted to the isoelectric point to minimize solubility and maximize precipitation. Washing the final product with a minimal amount of cold solvent will also reduce losses.

Q6: My final product is impure. What are the likely contaminants and how can I purify it?

Impurities can arise from the hydrolysis step or be carried over from the initial cyclization.

  • Amide Intermediate: Incomplete hydrolysis will result in the presence of 4-amino-1H-imidazole-2-carboxamide. To ensure complete conversion to the carboxylic acid, prolong the hydrolysis reaction time or use more stringent conditions (e.g., higher concentration of acid or base).

  • Purification: Recrystallization is a common method for purifying the final product.[1][4] Water or a mixture of water and a miscible organic solvent like ethanol can be effective. The choice of solvent and the cooling rate are crucial for obtaining high-purity crystals.

ParameterAcidic HydrolysisBasic HydrolysisPotential Side Reactions/Issues
Reagent Strong acid (e.g., HCl)Strong base (e.g., NaOH)
Temperature RefluxRefluxDecarboxylation at excessive temperatures.
Reaction Time Monitor by TLCMonitor by TLCIncomplete hydrolysis leading to amide intermediate.
Workup pH Adjust to isoelectric point for precipitationAcidify to precipitate the carboxylic acidProduct loss if pH is not optimal for precipitation.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-1H-imidazole-2-carbonitrile (Intermediate)

This protocol is a general guideline based on analogous syntheses and should be optimized.

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve diaminomaleonitrile in an anhydrous solvent like THF under an inert atmosphere (e.g., argon).

  • Add formamide to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold aqueous solution of a weak base like sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydrolysis of 4-amino-1H-imidazole-2-carbonitrile to this compound

This protocol provides both acidic and basic hydrolysis options.

Acidic Hydrolysis:

  • Suspend the 4-amino-1H-imidazole-2-carbonitrile in an aqueous solution of a strong acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the amino acid to induce precipitation.

  • Filter the precipitate, wash with a small amount of cold water, and then with a water-miscible organic solvent like ethanol.

  • Dry the product under vacuum.

Basic Hydrolysis:

  • Suspend the 4-amino-1H-imidazole-2-carbonitrile in an aqueous solution of a strong base (e.g., 2M NaOH).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with a strong acid (e.g., HCl) to the isoelectric point to precipitate the product.

  • Filter the precipitate, wash with a small amount of cold water, and then with ethanol.

  • Dry the product under vacuum.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis Diaminomaleonitrile Diaminomaleonitrile Formamide_POCl3 Formamide / POCl3 Intermediate 4-amino-1H-imidazole-2-carbonitrile Formamide_POCl3->Intermediate Cyclization Final_Product This compound Hydrolysis_Conditions H3O+ or OH- / H2O Hydrolysis_Conditions->Final_Product Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Start cluster_evaluation Evaluation cluster_solutions Troubleshooting Actions start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) check_yield->optimize_conditions Yes improve_purification Improve Purification (Recrystallization, pH) check_purity->improve_purification Yes final_product Successful Synthesis check_purity->final_product No optimize_conditions->start Re-run improve_purification->start Re-purify check_hydrolysis Ensure Complete Hydrolysis improve_purification->check_hydrolysis check_hydrolysis->optimize_conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Synthesis Outcomes Temp Temperature Yield Yield Temp->Yield Side_Products Side Products Temp->Side_Products Time Reaction Time Time->Yield Product_Purity Product Purity Time->Product_Purity Purity Reagent Purity Purity->Yield Purity->Side_Products pH pH (Hydrolysis/Workup) pH->Yield pH->Product_Purity

References

Optimizing reaction conditions for the amidation of 4-Amino-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amidation of 4-Amino-1H-imidazole-2-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the amidation of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q: My amidation reaction is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in the amidation of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Amine Protection: The starting material possesses both a nucleophilic amino group and an electrophilic carboxylic acid. Without protection of the 4-amino group, self-polymerization is a significant risk, consuming the starting material and leading to a complex mixture of oligomers.

    • Solution: Protect the 4-amino group with a suitable protecting group such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) prior to the amidation reaction. The choice of protecting group will depend on the overall synthetic strategy and the stability of your amine partner to the deprotection conditions.

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally slow. The carboxylic acid must be activated to a more reactive species.

    • Solution: Employ a reliable coupling reagent. Common choices for amino acid coupling include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress racemization.[1] Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly impact the reaction outcome.

    • Solution:

      • Solvent: Use anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane). For EDC couplings, DCM is often a good starting point, while HATU and HBTU are typically used in DMF.

      • Base: A non-nucleophilic base is crucial, especially with uronium/aminium reagents, to deprotonate the carboxylic acid and the amine salt. Diisopropylethylamine (DIPEA) is a common choice.

      • Temperature: Most coupling reactions are initiated at 0 °C and then allowed to warm to room temperature.[3] Elevated temperatures should be avoided as they can promote side reactions and racemization.

  • Poor Solubility of Starting Materials: this compound and its derivatives may have limited solubility in common organic solvents, leading to a heterogeneous and slow reaction.

    • Solution: If solubility is an issue in DCM, consider using DMF or a co-solvent system. Gentle warming might improve solubility, but care must be taken to avoid degradation.

A logical workflow for troubleshooting low yield is presented below:

Troubleshooting_Low_Yield start Low or No Yield check_protection Is the 4-amino group protected? start->check_protection protect_amine Protect the amino group (e.g., with Boc or Fmoc) check_protection->protect_amine No check_activation Is the coupling reagent appropriate? check_protection->check_activation Yes protect_amine->check_activation optimize_coupling Optimize coupling reagent (e.g., EDC/HOBt, HATU) check_activation->optimize_coupling No check_conditions Are the reaction conditions optimal? check_activation->check_conditions Yes optimize_coupling->check_conditions optimize_conditions Adjust solvent, base, and temperature check_conditions->optimize_conditions No check_solubility Are all reactants fully dissolved? check_conditions->check_solubility Yes optimize_conditions->check_solubility improve_solubility Change solvent or use a co-solvent check_solubility->improve_solubility No success Improved Yield check_solubility->success Yes improve_solubility->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Impurities and Side Products

Q: My reaction produces the desired amide, but it is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

A: Several side reactions can occur during the amidation of amino acid derivatives.

  • Racemization: If your amine partner is chiral, the stereochemical integrity of the product is crucial. The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.

    • Solution: The addition of HOBt or, more effectively, HOAt during carbodiimide-mediated coupling can significantly suppress racemization.[1] Uronium reagents like HATU are also known for their low racemization potential.[2] Running the reaction at lower temperatures (e.g., starting at 0 °C) is also beneficial.

  • Guanidinylation: When using uronium/aminium reagents like HBTU or HATU in excess, a side reaction can occur where the free amine is guanidinylated by the coupling reagent.

    • Solution: Use a slight excess of the carboxylic acid relative to the amine and add the coupling reagent in a slight excess relative to the carboxylic acid. Avoid a large excess of the coupling reagent.

  • Decarboxylation: Imidazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.

    • Solution: Maintain low reaction temperatures throughout the process, including workup and purification. Avoid heating the reaction mixture unless necessary and use reduced pressure at room temperature for solvent removal.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the imidazole nitrogen?

A1: The imidazole ring of histidine, a structurally similar amino acid, is often protected during peptide synthesis to prevent side reactions such as N-acylation.[4] Common protecting groups for the imidazole nitrogen include Trityl (Trt), Boc, and Tosyl (Tos).[5] For the amidation of this compound, protection of the imidazole nitrogen is highly recommended, especially if harsh reaction conditions are used or if the amine partner is particularly unreactive. A Boc or Trt group can be suitable choices depending on the overall synthetic route.

Q2: What is the best coupling reagent for this reaction?

A2: There is no single "best" reagent, as the optimal choice depends on the specific amine being coupled. However, for amino acid couplings, a good starting point would be EDC in combination with HOBt or HOAt , or HATU . HATU is often preferred for difficult couplings due to its high reactivity and low racemization rates.[2]

Q3: What are the recommended molar ratios of reactants?

A3: A general guideline for a typical coupling reaction is as follows:

ReagentMolar Equivalents
Protected this compound1.0
Amine1.0 - 1.2
Coupling Reagent (e.g., HATU, EDC)1.1 - 1.3
Additive (e.g., HOBt, HOAt) - if applicable1.1 - 1.3
Base (e.g., DIPEA)2.0 - 3.0

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials and the appearance of a new spot corresponding to the product.

Experimental Protocols

The following are generalized protocols based on common amidation procedures for amino acids and heterocyclic carboxylic acids. Optimization for your specific substrate is recommended.

Protocol 1: Amidation using HATU

This protocol is suitable for a wide range of amines, including those that are less reactive.

Materials:

  • N-Boc-4-Amino-1H-imidazole-2-carboxylic acid

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve N-Boc-4-Amino-1H-imidazole-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation using EDC/HOBt

This is a cost-effective and widely used method.

Materials:

  • N-Boc-4-Amino-1H-imidazole-2-carboxylic acid

  • Amine

  • EDC.HCl

  • HOBt

  • DIPEA (if the amine is a hydrochloride salt)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve N-Boc-4-Amino-1H-imidazole-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. (If using an amine salt, add 1.1 eq of DIPEA).

  • Cool the mixture to 0 °C.

  • Add EDC.HCl (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • For workup, if using DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. If using DMF, perform an aqueous workup as described in Protocol 1.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

The general workflow for these protocols is illustrated below:

Amidation_Workflow start Start dissolve Dissolve protected acid and amine in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add base (e.g., DIPEA) cool->add_base add_coupling Add coupling reagent (e.g., HATU or EDC/HOBt) add_base->add_coupling react Stir at 0 °C, then warm to RT add_coupling->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: General experimental workflow for amidation.

References

Technical Support Center: 4-Amino-1H-imidazole-2-carboxylic acid - Purification Challenges and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with 4-Amino-1H-imidazole-2-carboxylic acid. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful isolation of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Crystallization

  • Symptom: A significant loss of the target compound is observed after the recrystallization process.

  • Possible Cause 1: High Solubility in the Crystallization Solvent. The chosen solvent may be too effective at dissolving the compound, even at low temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities. Due to the polar nature of the amino and carboxylic acid groups, polar solvents are a good starting point. However, highly polar solvents might lead to high solubility.[1][2] Consider solvent mixtures to fine-tune the solubility.

    • Anti-Solvent Addition: Introduce an anti-solvent (a solvent in which the compound is insoluble) dropwise to the saturated solution to induce precipitation.

    • Temperature Control: Ensure the solution is cooled slowly to allow for maximum crystal formation. A rapid crash-cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.

    • pH Adjustment: The amphoteric nature of the molecule means its solubility is pH-dependent. Adjusting the pH to the isoelectric point will minimize its solubility in aqueous solutions.

  • Possible Cause 2: Premature Precipitation During Hot Filtration. The compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities.

  • Troubleshooting Steps:

    • Pre-heat the Filtration Apparatus: Warm the funnel and receiving flask before filtration to prevent a sudden drop in temperature.

    • Use a Minimum Amount of Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated.

    • Work Quickly: Perform the hot filtration as rapidly as possible to minimize heat loss.

Issue 2: Persistent Impurities in the Final Product

  • Symptom: Analytical methods (e.g., HPLC, NMR) indicate the presence of impurities even after multiple purification steps.

  • Possible Cause 1: Co-crystallization of Impurities. Impurities with similar structures and polarities to the target compound may crystallize along with it.

  • Troubleshooting Steps:

    • Recrystallization from a Different Solvent System: A change in solvent can alter the solubility of both the desired compound and the impurities, potentially leading to better separation.

    • Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with similar properties.[1][3]

  • Possible Cause 2: Thermal Degradation (Decarboxylation). Imidazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[4][5][6][7] This would result in the formation of 4-amino-1H-imidazole as a major impurity.

  • Troubleshooting Steps:

    • Avoid Excessive Heat: Use the lowest possible temperature for dissolution during recrystallization.

    • Use of Vacuum: Concentrate solutions under reduced pressure to avoid high temperatures.

    • Inert Atmosphere: In some cases, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation.

Issue 3: Oily Product Instead of Crystalline Solid

  • Symptom: The product separates as an oil rather than a solid during crystallization.

  • Possible Cause: Presence of Impurities. Impurities can disrupt the crystal lattice formation, leading to oiling out.

  • Troubleshooting Steps:

    • Pre-purification: Use a different purification technique, such as acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.

    • Solvent Choice: The solvent may not be appropriate for crystallization. Experiment with different solvents or solvent mixtures.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation.

    • Seeding: Introduce a small crystal of the pure compound to the cooled solution to act as a template for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a crude sample of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials from the synthesis.

  • 4-Amino-1H-imidazole: Formed via decarboxylation of the product.[4][5][6][7]

  • Isomeric impurities: Depending on the synthetic route, other positional isomers of the amino and carboxylic acid groups on the imidazole ring could be present.

  • Polymeric materials: Formed through intermolecular reactions.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of techniques is often recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is excellent for separating and quantifying polar compounds and their impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

  • Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of purification.[1][8][9]

Q3: What is the expected solubility profile of this compound?

A3: Due to the presence of both a basic amino group and an acidic carboxylic acid group, the compound is expected to be:

  • Soluble in aqueous acids and bases due to salt formation.

  • Sparingly soluble in water around its isoelectric point.

  • Generally soluble in polar organic solvents like DMSO and DMF.[10]

  • Insoluble in non-polar organic solvents like hexanes and diethyl ether.

Q4: How can I effectively remove colored impurities?

A4: Colored impurities are often large, conjugated molecules.

  • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can adsorb colored impurities. It is crucial to use a minimal amount and to filter the hot solution to remove the carbon before cooling.

  • Chromatography: If charcoal treatment is not effective, column chromatography is a more robust method for removing colored impurities.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound (Illustrative Data)

Solvent SystemSolubility (Hot)Solubility (Cold)Recovery (Illustrative)Purity (Illustrative)Notes
WaterHighModerate~60%~95%Good for removing non-polar impurities. Adjusting pH to isoelectric point can improve recovery.
Ethanol/Water (9:1)ModerateLow~80%~98%A versatile solvent system for polar compounds. The ratio can be optimized.
IsopropanolLowVery Low~90%~99%Good for high recovery, but may require larger solvent volumes.
AcetonitrileModerateLow~75%~97%Can be an effective alternative to alcohols.

Note: This data is illustrative and based on general principles for similar compounds. Actual results may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with filter paper into a clean, warm flask.

  • Induce Crystallization: While the solution is still warm, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are soluble (e.g., ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M sodium bicarbonate solution). The this compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts.

  • Wash: Wash the combined aqueous layer with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH reaches the isoelectric point, at which the product precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_extraction Acid-Base Extraction Workflow crude_recrystallization Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrystallization->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool filter_wash Filter and Wash cool->filter_wash dry_recrystallization Dry filter_wash->dry_recrystallization pure_product_recrystallization Pure Crystalline Product dry_recrystallization->pure_product_recrystallization crude_extraction Crude Product in Organic Solvent base_extraction Extract with Aqueous Base crude_extraction->base_extraction separate_layers Separate Layers base_extraction->separate_layers acidify Acidify Aqueous Layer to pI separate_layers->acidify filter_wash_extraction Filter and Wash acidify->filter_wash_extraction dry_extraction Dry filter_wash_extraction->dry_extraction pure_product_extraction Pure Precipitated Product dry_extraction->pure_product_extraction

Caption: Purification workflows for this compound.

troubleshooting_logic start Purification Problem low_yield Low Yield? start->low_yield impurities Persistent Impurities? start->impurities oily_product Oily Product? start->oily_product solubility_issue Check Solvent Solubility low_yield->solubility_issue Yes degradation_issue Check for Degradation (Decarboxylation) impurities->degradation_issue Yes impurity_cause High Impurity Content? oily_product->impurity_cause Yes change_solvent Change Solvent/ Use Anti-Solvent solubility_issue->change_solvent High optimize_cooling Optimize Cooling Rate solubility_issue->optimize_cooling OK lower_temp Lower Purification Temperature degradation_issue->lower_temp Yes use_chromatography Use Column Chromatography degradation_issue->use_chromatography No pre_purify Pre-purify with Acid-Base Extraction impurity_cause->pre_purify Yes induce_crystallization Induce Crystallization (Scratch/Seed) impurity_cause->induce_crystallization No

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: 4-Amino-1H-imidazole-2-carboxylic acid - Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and potential degradation pathways of 4-Amino-1H-imidazole-2-carboxylic acid in solution. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the chemical structure, the primary stability concerns for this compound in solution are susceptibility to hydrolysis, oxidation, and photodegradation. The imidazole ring and the amino and carboxylic acid functional groups can all be involved in degradation processes, particularly under stressful conditions such as extreme pH, presence of oxidizing agents, and exposure to light.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be significantly influenced by pH. Both acidic and basic conditions can promote hydrolysis of the imidazole ring or catalyze other degradation reactions. It is crucial to determine the pH-stability profile to identify the optimal pH range for storage and experimental use.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this molecule are not extensively documented in publicly available literature, potential degradation pathways can be proposed based on the chemistry of related imidazole compounds. Likely degradation products could arise from:

  • Hydrolysis: Opening of the imidazole ring.

  • Oxidation: Formation of hydroxylated or carbonylated derivatives.

  • Photodegradation: Decarboxylation upon exposure to UV light.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective method for monitoring the degradation of small molecules like this compound is through stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a mass spectrometer (LC-MS).[1] These techniques allow for the separation and quantification of the parent compound and its degradation products.

Q5: What general precautions can I take to minimize degradation during handling and storage?

A5: To minimize degradation, it is recommended to:

  • Store the compound as a solid in a cool, dark, and dry place.

  • Prepare solutions fresh whenever possible.

  • If solutions must be stored, keep them at low temperatures (e.g., 2-8°C or frozen), protected from light, and consider using an inert gas overlay (e.g., argon or nitrogen) to prevent oxidation.

  • Buffer solutions to a pH where the compound exhibits maximum stability.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Rapid loss of parent compound peak in HPLC analysis. Degradation due to pH, light, or temperature.1. Check the pH of your solution and adjust if necessary. 2. Protect your samples from light at all stages of the experiment. 3. Keep samples cooled in the autosampler. 4. Prepare samples immediately before analysis.
Appearance of multiple unknown peaks in the chromatogram. Formation of degradation products.1. Perform a forced degradation study (see protocols below) to intentionally generate and identify potential degradation products. 2. Use LC-MS to obtain mass information for the unknown peaks to aid in their identification.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Verify the solubility of the compound in your chosen solvent and pH. 2. Analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider using a co-solvent if solubility is an issue.
Inconsistent results between experimental repeats. Variable degradation due to inconsistent handling.1. Standardize sample preparation and handling procedures. 2. Control for light exposure, temperature, and time between sample preparation and analysis.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[2][3][4][5][6] Below are general protocols for conducting forced degradation studies on this compound.

1. Acidic and Basic Hydrolysis

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound as described above.

    • Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

3. Photodegradation

  • Objective: To determine the compound's sensitivity to light.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent at approximately 1 mg/mL.

    • Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber). The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At defined time points, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples by a stability-indicating HPLC method.

4. Thermal Degradation

  • Objective: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 60°C or higher).

    • Prepare solutions of the compound and incubate them at a controlled elevated temperature.

    • At defined time points, withdraw samples (dissolving the solid sample in a suitable solvent).

    • Analyze the samples by a stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress Condition Reagent/Condition Typical Temperature Typical Duration Expected Observation
Acid Hydrolysis0.1 M HCl60°C2 - 24 hoursDecrease in parent peak, appearance of more polar degradant peaks.
Base Hydrolysis0.1 M NaOH60°C2 - 24 hoursDecrease in parent peak, appearance of degradant peaks.
Oxidation3% H₂O₂Room Temperature2 - 24 hoursDecrease in parent peak, appearance of oxidized degradant peaks.
PhotodegradationUV/Visible LightAmbientPer ICH Q1BDecrease in parent peak, potential for multiple degradant peaks.
Thermal Degradation60°C - 80°C24 - 72 hoursDecrease in parent peak, appearance of degradant peaks.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis) parent 4-Amino-1H-imidazole- 2-carboxylic acid hydrolysis_product Ring-Opened Products parent->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Hydroxylated or Carbonyl Derivatives parent->oxidation_product [O] decarboxylation_product Decarboxylated Intermediate parent->decarboxylation_product hν, -CO₂ photo_product Further Photoproducts decarboxylation_product->photo_product

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photodegradation (UV/Vis Light) start->photo analysis HPLC / LC-MS Analysis (at various time points) acid->analysis base->analysis oxidation->analysis photo->analysis end Identify Degradation Products & Determine Degradation Rate analysis->end

Caption: General experimental workflow for a forced degradation study.

References

Identification and removal of common impurities in 4-Amino-1H-imidazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-1H-imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and what are the likely impurities associated with them?

A1: While specific literature on the synthesis of this compound is limited, analogous syntheses of similar molecules, such as 4-amino-5-imidazolecarboxamide, often start from precursors like diaminomaleonitrile or involve the construction of the imidazole ring from acyclic components. A plausible route involves the reaction of a glyoxal derivative with an amino-containing C1 synthon and ammonia, followed by subsequent functional group manipulations.

Based on these general strategies, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual precursors from the initial stages of the synthesis.

  • Intermediates: Incompletely reacted intermediates, such as partially formed imidazole rings or precursors with unhydrolyzed functional groups.

  • Isomeric Byproducts: Formation of constitutional isomers, for example, 5-Amino-1H-imidazole-2-carboxylic acid, depending on the regioselectivity of the ring-forming reaction.

  • Polymeric Byproducts: Glyoxal and related dicarbonyl compounds are known to self-condense or polymerize under certain reaction conditions, leading to complex mixtures of oligomeric impurities.

  • Degradation Products: The final product may be susceptible to degradation, particularly under harsh reaction or workup conditions.

Q2: My final product has a persistent color, even after initial purification. What could be the cause?

A2: A persistent color in the final product often indicates the presence of polymeric or highly conjugated impurities. These can arise from the self-condensation of starting materials like glyoxal, especially under basic conditions or upon heating. Trace amounts of these byproducts can be difficult to remove by simple crystallization.

Q3: The purity of my product is lower than expected after synthesis. What are the recommended general purification strategies?

A3: For this compound, a combination of purification techniques is often most effective. The presence of both an amino group (basic) and a carboxylic acid group (acidic) allows for exploitation of their amphoteric nature.

  • Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical.

  • Acid-Base Extraction: This liquid-liquid extraction method is highly effective for separating acidic, basic, and neutral compounds.

  • Chromatography: For challenging separations or to achieve very high purity, column chromatography can be employed.

Troubleshooting Guides

Issue 1: Identification of Unknown Impurities

If you observe unknown peaks in your analytical data (e.g., HPLC, LC-MS, or NMR), consider the following potential impurities:

Potential ImpurityLikely OriginSuggested Analytical Method
Unreacted Starting MaterialsIncomplete reactionHPLC, LC-MS
Isomeric Aminoimidazole Carboxylic AcidNon-regioselective ring formationHPLC, LC-MS, NMR
Polymeric ByproductsSelf-condensation of glyoxal or other aldehydesGPC, NMR
Decarboxylation ProductThermal degradationHPLC, LC-MS
Issue 2: Poor Yield After Recrystallization

If you are experiencing low recovery after recrystallization, consider the following:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For amphoteric molecules like this compound, polar solvents or solvent mixtures are often suitable. Consider water, ethanol, or mixtures thereof.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal growth and purity.

  • Precipitation vs. Crystallization: Ensure that the product is crystallizing rather than precipitating. Oiling out can be an issue; this can sometimes be mitigated by using a more dilute solution or a different solvent system.

Issue 3: Inefficient Removal of Colored Impurities

Colored impurities are often polymeric and may have similar polarities to the desired product.

  • Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through celite before proceeding with crystallization.

  • Chromatography: If recrystallization and carbon treatment are ineffective, column chromatography using a suitable stationary phase (e.g., silica gel or a reverse-phase material) may be necessary.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral and other acidic or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amino group, making the product water-soluble and transferring it to the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification and Re-extraction: To the aqueous layer, add a base (e.g., 1 M NaOH) until the solution is basic. This will deprotonate the carboxylic acid, keeping the product in the aqueous layer. Any remaining basic impurities can be extracted with an organic solvent.

  • Isolation: Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to the isoelectric point of the product, at which it will be least soluble and precipitate out of solution.

  • Filtration and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., water, ethanol/water).

  • Dissolution: In a flask, add the crude solid and the minimum amount of the hot recrystallization solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath to maximize the yield of crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purity Analysis by HPLC-UV
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for this type of polar, ionizable compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of the pure compound). Purity can be estimated by the relative area percentage of the main peak.

Visualizations

Impurity_Identification_Workflow start Crude Product Analysis hplc HPLC / LC-MS Analysis start->hplc nmr NMR Analysis start->nmr peaks Observe Unexpected Peaks hplc->peaks nmr->peaks compare Compare with Standards peaks->compare Yes database Database Search (e.g., for known impurities) peaks->database Yes end Impurity Identified compare->end structure Structure Elucidation (for unknown impurities) database->structure If not found database->end structure->end

Caption: Workflow for impurity identification.

Purification_Strategy start Crude 4-Amino-1H-imidazole- 2-carboxylic acid extraction Acid-Base Extraction start->extraction recrystallization Recrystallization extraction->recrystallization purity_check Purity Check (HPLC/NMR) recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check purity_check->chromatography Purity < 98% final_product Pure Product purity_check->final_product Purity > 98%

Strategies to improve the solubility of 4-Amino-1H-imidazole-2-carboxylic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-1H-imidazole-2-carboxylic acid. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in standard aqueous buffers (e.g., PBS at pH 7.4)?

A1: this compound is an amphoteric molecule, meaning it contains both a basic amino group and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the molecule will exist as a neutral zwitterion with minimal net charge. Zwitterions often have strong intermolecular interactions (like hydrogen bonding), leading to higher crystal lattice energy and consequently, the lowest aqueous solubility at their pI.[1][2] It is likely that the pH of your buffer is near the compound's pI.

Q2: What is the recommended initial solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a stock solution. A related compound, 1H-Imidazole-4-carboxylic acid, is soluble in DMSO at concentrations up to 10 mg/mL.[3] It is crucial to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact solubility.[3] Gentle heating or sonication can assist in dissolution.[3][4]

Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay medium. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment once the DMSO concentration is lowered. Here are several strategies to overcome this:

  • Optimize Dilution: Instead of diluting the DMSO stock in an intermediate aqueous solution, add the small volume of DMSO stock directly into the final assay medium with vigorous vortexing. The presence of proteins or other components in the media can sometimes help maintain solubility.[5]

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (typically ≤0.5%) in your assay to minimize solvent-induced artifacts, but this may require a more concentrated initial stock.

  • Use Co-solvents: Prepare the stock solution in a mixture of solvents designed to maintain solubility in aqueous conditions.[6]

Q4: How can I use pH to improve the solubility of this compound?

A4: Since the compound is amphoteric, its solubility is highly pH-dependent.[7]

  • Acidic Conditions (Low pH): At a pH below the pKa of the carboxylic acid, the amino group will be protonated (positive charge), increasing solubility.

  • Basic Conditions (High pH): At a pH above the pKa of the amino group, the carboxylic acid will be deprotonated (negative charge), also increasing solubility. You must conduct a pH-solubility profile experiment to find the optimal pH range for your specific assay, ensuring the pH does not negatively affect your experimental system (e.g., cell viability, protein stability).

Q5: What are co-solvents, and which ones are recommended for in vitro assays?

A5: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[6] For in vitro use, it's critical to select co-solvents with low cytotoxicity. Common choices include polyethylene glycol 300 (PEG300), Tween-80, and Solutol HS 15. Formulations combining DMSO, PEG300, and Tween-80 are often effective.[3]

Troubleshooting Guide: Solubility Issues

ProblemPotential CauseSuggested Solution
Compound will not dissolve in aqueous buffer. The buffer pH is near the compound's isoelectric point (pI), where solubility is minimal.1. Adjust the buffer pH to be at least 1-2 units away from the pI. Perform a pH-solubility titration to find the optimal acidic or basic range. 2. Prepare a concentrated stock in DMSO and dilute into the buffer.
Compound precipitates from DMSO stock upon dilution into assay media. The compound has very low aqueous solubility, and the final DMSO concentration is insufficient to keep it in solution.1. Add the DMSO stock directly to the final assay medium with rapid mixing.[5] 2. Reduce the final compound concentration in the assay. 3. Use a co-solvent system (see Table 1 and Protocol 3 ).
Solubility is inconsistent between experiments. 1. The DMSO used is not anhydrous. 2. The compound may exist in different polymorphic forms with different solubilities.[8]1. Use fresh, high-quality, anhydrous DMSO for stock preparation.[3] 2. Briefly sonicate or heat the solution to aid dissolution and ensure consistency.[3]
High concentrations are needed, but solvent toxicity is a concern. Standard solvents like DMSO are toxic to cells at concentrations typically above 0.5-1%.1. Explore less toxic co-solvent systems.[6] 2. Consider using solubility enhancers like cyclodextrins (e.g., SBE-β-CD), which encapsulate the compound to improve aqueous solubility.[3][6]

Quantitative Data & Formulations

Table 1: Example Co-Solvent Formulations for In Vitro Stock Solutions These formulations are based on protocols for similar poorly soluble compounds and should be tested and optimized for this compound.[3]

Formulation IDComponent 1Component 2Component 3Component 4Expected Solubility
CSF-1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 1 mg/mL
CSF-2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 1 mg/mL
CSF-3 5% DMSO95% PBS with pH adjustment--pH-Dependent

Diagrams

Caption: A workflow for troubleshooting solubility issues.

Caption: Relationship between pH, charge, and solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound (MW: 127.10 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out 1.27 mg of the compound and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the qualitative solubility of the compound at different pH values.

Materials:

  • Compound stock solution (10 mM in DMSO)

  • A series of buffers (e.g., pH 3, 5, 7.4, 9)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or light scatter

Procedure:

  • Pipette 198 µL of each buffer into separate wells of the 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution to each well (final concentration: 100 µM).

  • Mix the plate gently for 2 minutes on a plate shaker.

  • Incubate the plate at room temperature for 30 minutes.

  • Visually inspect each well for signs of precipitation.

  • Quantify precipitation by measuring the optical density (e.g., at 600 nm). Higher absorbance indicates more precipitation and lower solubility.

  • Identify the pH range that results in the lowest absorbance/clearest solution.

Protocol 3: Preparation of a Co-solvent Formulation (CSF-1)

Objective: To prepare a 1 mg/mL solution using a co-solvent system to improve aqueous compatibility.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure: This protocol is for preparing 1 mL of the final solution. Scale volumes as needed.

  • Weigh 1 mg of the compound into a sterile tube.

  • Add the solvents sequentially, ensuring the compound dissolves at each step.

  • Add 100 µL of DMSO. Vortex until the compound is fully dissolved.

  • Add 400 µL of PEG300. Vortex until the solution is clear.

  • Add 50 µL of Tween-80. Vortex to mix.

  • Add 450 µL of saline. Vortex thoroughly.

  • The final solution should be clear. If precipitation occurs, gentle warming or sonication may be applied. This stock is now ready for further dilution into the assay medium.

References

Overcoming challenges in the scale-up of 4-Amino-1H-imidazole-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 4-Amino-1H-imidazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several routes, often involving the construction of the imidazole ring followed by functional group manipulations. A common strategy involves the formation of a related imidazole intermediate, such as 4-amino-5-imidazolecarboxamide or an imidazole-2-carboxaldehyde, followed by hydrolysis or oxidation to yield the desired carboxylic acid. One potential route starts with the oxidation of a corresponding aldehyde, like 2-imidazolecarboxaldehyde, to the carboxylic acid.[1] Another approach could be adapted from the industrial synthesis of related compounds like 4-amino-5-imidazolecarboxamide, which involves the cyclization of intermediates derived from diaminomaleonitrile and formamide.[2]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: During scale-up, several parameters are critical to monitor and control to ensure consistent yield and purity. These include:

  • Temperature Control: Many of the reactions for imidazole synthesis are temperature-sensitive. Exothermic reactions need efficient heat dissipation to prevent side reactions or product degradation. For instance, some cyclization reactions are performed at elevated temperatures (e.g., 95-100°C) under controlled conditions.[2]

  • Mixing Efficiency: As batch size increases, ensuring homogenous mixing becomes crucial for consistent reaction kinetics and heat distribution. The type, size, and speed of the impeller, as well as the tank and baffle geometry, are important considerations.

  • Reagent Addition Rate: The controlled addition of reagents is often necessary to manage reaction rates and temperature.

  • Monitoring Reaction Completion: Utilizing analytical techniques like HPLC or TLC is essential to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[3]

Q3: What are the most common impurities, and how can they be minimized?

A3: Common impurities can arise from incomplete reactions or side reactions. For instance, if the synthesis proceeds through an aldehyde intermediate, unreacted starting material may be present. In syntheses involving nitrile hydrolysis, incomplete hydrolysis can result in amide or mono-acid intermediates.[4] To minimize these impurities, it is crucial to ensure complete reaction by optimizing reaction time, temperature, and reagent stoichiometry.[4] Purification of the final product through recrystallization or column chromatography is also a key step in removing impurities.

Q4: What analytical methods are recommended for quality control?

A4: A combination of analytical methods should be used for comprehensive quality control:

  • HPLC/UPLC: For assessing purity and quantifying the product and impurities.[3][5]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.[1]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[3]

  • FTIR Spectroscopy: To identify the characteristic functional groups present in the molecule.[1]

  • Elemental Analysis: To confirm the elemental composition of the product.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Monitor the reaction using TLC or HPLC to ensure all starting material is consumed.[3]- Increase reaction time or temperature, based on the stability of the product.
Degradation of product.- Ensure the reaction temperature is not exceeding the stability limit of the product. Note that heating imidazole-2-carboxylic acids can cause decarboxylation.[1]- Use a protective atmosphere (e.g., argon or nitrogen) if the product is sensitive to oxidation.[2]
Poor quality of reagents.- Use reagents of high purity and ensure they have not degraded.
Presence of Impurities Incomplete reaction leading to residual starting materials or intermediates.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Side reactions due to incorrect temperature or reagent addition.- Maintain strict control over the reaction temperature.- Control the rate of addition of reactive reagents.
Inefficient purification.- Select an appropriate solvent system for recrystallization to effectively remove impurities.- Consider column chromatography for difficult-to-separate impurities.
Difficulty in Product Isolation Product is highly soluble in the reaction mixture.- Adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility and induce precipitation.
Formation of a fine precipitate that is difficult to filter.- Allow for a longer crystallization time or cool the solution slowly to encourage the formation of larger crystals.- Use a different type of filter or a centrifuge for separation.
Inconsistent Batch-to-Batch Results Variations in raw material quality.- Establish strict quality control specifications for all starting materials.
Lack of precise control over reaction parameters during scale-up.- Implement robust process analytical technology (PAT) to monitor and control critical parameters in real-time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Amino-1H-imidazole-2-carboxaldehyde

This protocol is a hypothetical adaptation based on the synthesis of 1H-imidazole-2-carboxylic acid from its corresponding aldehyde.[1]

  • Dissolution: Dissolve 4-Amino-1H-imidazole-2-carboxaldehyde (1 equivalent) in an appropriate volume of water.

  • Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain the crude product as a solid.

  • Purification: Wash the solid with a mixture of diethyl ether and water (e.g., 4:1 ratio) to remove any residual peroxide. Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazole Synthesis.

Parameter Route A: Adapted from 4-amino-5-imidazolecarboxamide Synthesis[2] Route B: Adapted from 1H-imidazole-2-carboxylic acid Synthesis[1]
Key Reaction Step CyclizationOxidation
Temperature 95-100 °CRoom Temperature (approx. 20 °C)
Reaction Time ~3 hours72 hours
Solvent WaterWater
Key Reagents Sodium HydroxideHydrogen Peroxide

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start: 4-Amino-1H-imidazole-2-carboxaldehyde dissolution Dissolution in Water start->dissolution oxidation Slow addition of H2O2 dissolution->oxidation reaction Stir at Room Temperature (72h) oxidation->reaction monitoring Monitor by TLC/HPLC reaction->monitoring completion Reaction Complete monitoring->completion Confirmed distillation Remove water under reduced pressure completion->distillation washing Wash solid with Ether/Water distillation->washing purification Recrystallization washing->purification final_product Final Product: this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Problem: Low Yield check_completion Check reaction completion (TLC/HPLC) start->check_completion check_temp Review reaction temperature logs start->check_temp check_reagents Verify reagent quality and age start->check_reagents incomplete Incomplete Reaction? check_completion->incomplete degradation Product Degradation? check_temp->degradation reagent_issue Reagent Issue? check_reagents->reagent_issue increase_time_temp Increase reaction time/temperature incomplete->increase_time_temp Yes optimize_temp Optimize temperature control degradation->optimize_temp Yes use_new_reagents Use fresh, high-purity reagents reagent_issue->use_new_reagents Yes

References

Managing hygroscopicity of 4-Amino-1H-imidazole-2-carboxylic acid during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of the hygroscopic compound 4-Amino-1H-imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a compound like this compound, this is a significant concern because moisture absorption can lead to physical changes such as clumping, as well as chemical degradation, which can compromise the integrity and stability of the material.[1] The stability of active pharmaceutical ingredients (APIs) can be directly impacted by environmental fluctuations, potentially altering the compound's properties and performance in formulations.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[3] For enhanced protection, storage in a desiccator with a suitable drying agent like silica gel is recommended.[4] The storage area should be kept cool to further reduce moisture exposure.[5]

Q3: How should I handle this compound during an experiment to minimize moisture uptake?

A3: When working with this compound, it is crucial to minimize its exposure to the atmosphere.[5] Weighing should be done as quickly as possible. For highly sensitive experiments, working in a controlled environment such as a glove box with low humidity is the best option.[6] If a glove box is not available, ensure that the container is opened for the shortest possible time and resealed promptly.

Q4: What are the potential consequences of improper storage and handling?

A4: Improper storage can lead to a range of issues, including:

  • Physical Changes: Caking, clumping, or even deliquescence (dissolving in absorbed water).[1]

  • Chemical Degradation: Hydrolysis or other moisture-mediated reactions can alter the chemical structure of the compound.[2]

  • Inaccurate Measurements: Absorbed water will lead to errors in weighing, affecting the accuracy of molar concentrations in solutions.[7]

  • Reduced Efficacy: Degradation of the compound can lead to a loss of its intended biological or chemical activity.[2]

Q5: How can I determine the water content of my sample of this compound?

A5: The most accurate method for determining the water content in a solid sample is Karl Fischer titration.[8] This technique is specific to water and can provide precise measurements. Near-infrared (NIR) spectroscopy can also be used as a rapid, non-destructive method, but it typically requires calibration against a reference method like Karl Fischer titration.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The powder has formed clumps or appears "wet". The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.For some applications, the material may still be usable after drying. This can be attempted by placing the material in a vacuum oven at a gentle temperature. However, be aware that this may not restore its original properties, and for sensitive applications, using a fresh, unopened batch is recommended.[5] To prevent this, always store the compound in a desiccator and minimize exposure time to air.
Difficulty in achieving a stable weight reading during weighing. The compound is rapidly absorbing moisture from the air, causing the weight to continuously increase.[10]Use the "weighing by difference" technique.[11] Alternatively, perform the weighing in a controlled environment like a glove box with low humidity.[12]
Inconsistent experimental results between different batches or on different days. Variations in the moisture content of the this compound used could be a contributing factor.Determine the water content of each batch using Karl Fischer titration before use and account for it in your calculations. Ensure consistent handling procedures to minimize moisture absorption during experiments.
The compound appears to have degraded over time, even when stored in a sealed container. The initial packaging may not have been sufficient to prevent moisture ingress over a long period, or the container may have been opened frequently in a humid environment.For long-term storage, consider repackaging the compound in smaller, single-use aliquots in high-quality moisture-barrier bags or containers.[13] Always flush the container with a dry, inert gas like nitrogen or argon before sealing.

Quantitative Data

Due to the lack of publicly available, specific hygroscopicity data for this compound, the following tables present illustrative data for a representative hygroscopic pharmaceutical solid to demonstrate the typical information obtained from moisture sorption analysis.

Table 1: Illustrative Hygroscopicity Classification

Hygroscopicity Class Moisture Uptake at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Table 2: Illustrative Moisture Sorption-Desorption Isotherm Data (25°C)

Relative Humidity (%) Moisture Content - Sorption (% w/w) Moisture Content - Desorption (% w/w)
00.00.5
100.81.2
201.52.0
302.22.8
403.03.5
504.04.5
605.25.8
706.87.2
809.09.5
9014.514.5

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content of this compound.

  • Apparatus and Reagents:

    • Volumetric Karl Fischer titrator

    • Titration vessel

    • Dry methanol (Karl Fischer grade)

    • Volumetric Karl Fischer reagent (e.g., Hydranal-Composite 5)

    • Water standard (e.g., sodium tartrate dihydrate)

  • Procedure:

    • Add approximately 30-50 mL of dry methanol to the titration vessel.

    • Pre-titrate the methanol with the Karl Fischer reagent until the endpoint is reached to neutralize any residual water in the solvent.[14]

    • Accurately weigh approximately 100-200 mg of the this compound sample.

    • Quickly transfer the weighed sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the electrometric endpoint.

    • Record the volume of Karl Fischer reagent consumed.

    • Calculate the water content using the following formula: Water Content (%) = (Volume of KF reagent (mL) × KF reagent factor (mg/mL)) / (Sample weight (mg)) × 100

  • Standardization of Karl Fischer Reagent:

    • The Karl Fischer reagent factor should be determined daily before sample analysis.

    • Accurately weigh 30-50 mg of a water standard (e.g., sodium tartrate dihydrate) and titrate as described above.

    • Calculate the factor using the known water content of the standard.

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[15]

  • Apparatus:

    • Dynamic Vapor Sorption (DVS) analyzer with a microbalance.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into the DVS sample pan.

    • Place the sample pan in the DVS instrument.

    • Drying Stage: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This initial weight is considered the dry mass.

    • Sorption Stage: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold).[12]

    • Desorption Stage: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

    • Data Analysis: The instrument software will generate a moisture sorption-desorption isotherm by plotting the percentage change in mass against the relative humidity. This plot provides information on the hygroscopicity, deliquescence point, and hysteresis of the material.

Visualizations

Storage_Handling_Workflow Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_handling Experimental Handling storage_start Receive Compound storage_check Check Container Seal storage_start->storage_check storage_desiccator Store in Desiccator with Desiccant storage_check->storage_desiccator storage_log Log Storage Conditions storage_desiccator->storage_log handling_prepare Prepare Controlled Environment (e.g., Glove Box) storage_log->handling_prepare handling_weigh Weigh Compound Quickly (Weighing by Difference) handling_prepare->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve handling_reseal Promptly Reseal Container handling_dissolve->handling_reseal

Caption: Workflow for proper storage and handling.

Troubleshooting_Logic Troubleshooting Logic for Hygroscopicity Issues start Observe Issue with Compound issue_physical Physical Change? (Clumping, Wet Appearance) start->issue_physical issue_weighing Unstable Weight? start->issue_weighing issue_results Inconsistent Results? start->issue_results solution_dry Consider Drying (Vacuum Oven) issue_physical->solution_dry Yes solution_storage Improve Storage: Desiccator, Aliquots issue_physical->solution_storage Prevent Future Issues solution_weigh Use Weighing by Difference or Glove Box issue_weighing->solution_weigh Yes solution_karlfischer Measure Water Content (Karl Fischer Titration) issue_results->solution_karlfischer Yes solution_karlfischer->solution_storage Based on Findings

Caption: Troubleshooting decision-making process.

References

Optimizing coupling reagents for the synthesis of 4-Amino-1H-imidazole-2-carboxylic acid amides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Amino-1H-imidazole-2-carboxylic acid amides.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for synthesizing this compound amides?

A1: Uronium/aminium and phosphonium salt-based coupling reagents are generally the most effective for achieving high yields and purity.[1] Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and PyBOP are highly recommended.[1][2][3] Carbodiimides like EDC, often used with additives like HOBt, are also effective but may require longer reaction times and can lead to side products if not optimized.[3][4]

Q2: What is the optimal order of reagent addition for the coupling reaction?

A2: A recommended order of addition to ensure efficient activation and minimize side reactions is:

  • Dissolve the this compound in an anhydrous aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base, such as DIPEA.[1]

  • Add the coupling reagent (e.g., HATU) and allow the mixture to stir for a few minutes for pre-activation of the carboxylic acid.[1][4]

  • Finally, add the amine to the activated acid mixture.[1]

Q3: Can I use EDC without an additive like HOBt?

A3: While possible, it is not recommended. Using EDC alone can lead to the formation of a stable N-acylurea byproduct, which reduces the yield of the desired amide.[4] Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) react with the initial O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to side reactions and racemization, leading to cleaner reactions and higher yields.[3][4]

Q4: My starting amine is an aniline derivative (electron-deficient). Are there special considerations?

A4: Yes, amide coupling with electron-deficient amines is often sluggish.[5] For these challenging substrates, more powerful coupling reagents like HATU are preferred.[2][5] If using carbodiimide-based methods, the addition of DMAP as a catalyst along with EDC and a catalytic amount of HOBt has been shown to improve yields.[5] Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid degradation.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Solution
Inefficient Carboxylic Acid Activation Ensure the coupling reagent is fresh and added correctly. Allow for a pre-activation period of 5-10 minutes after adding the coupling reagent and base before adding the amine.[4]
Poor Quality Reagents Use anhydrous solvents (e.g., DMF, DCM) and fresh, high-purity reagents.[1] Moisture can hydrolyze the activated intermediate and quench the reaction.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid to drive the reaction to completion.[1]
Substrate Steric Hindrance For sterically hindered acids or amines, switch to a more reactive coupling reagent like HATU or PyAOP.[2][3] Consider increasing the reaction temperature to 40-50 °C.[1]
Competing Acid-Base Reaction The direct condensation of a carboxylic acid and an amine is often hindered by a competing acid-base proton exchange.[6][7] The use of a coupling reagent is essential to convert the acid to a more electrophilic, activated form.[6][7]
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Solution
N-acylurea Formation (with EDC) Always use an additive like HOBt or OxymaPure when using carbodiimides like EDC or DCC to suppress the rearrangement to the inactive N-acylurea.[2][4]
Guanidinylation of Amine When using aminium/uronium reagents (HBTU, HATU), avoid using a large excess of the coupling reagent relative to the carboxylic acid. This can lead to the capping of the free amine, forming a guanidine side product.[2][8]
Racemization of Chiral Centers Additives like HOBt or HOAt are crucial for suppressing racemization, especially in peptide couplings.[3] Using weaker bases like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA can also minimize racemization.[9]
Dehydration of Asn/Gln Side Chains For substrates containing primary amides like asparagine or glutamine, the addition of HOBt can prevent dehydration to the corresponding nitrile, a common side reaction with carbodiimides.[2][3]

Comparative Data of Common Coupling Reagents

The selection of a coupling reagent is critical and depends on the specific substrates and desired reaction conditions.

Coupling Reagent SystemTypical Reaction TimeTypical Yield RangeKey Advantages & Considerations
HATU / DIPEA 15 - 60 minutes[4]85 - 98%Highly efficient, rapid, and suitable for difficult couplings. Less racemization.[3] Avoid excess reagent to prevent guanidinylation.[2]
HBTU / TBTU / DIPEA 1 - 4 hours80 - 95%Very efficient reagents with byproducts that are soluble in both water and organic solvents, simplifying purification.[9]
EDC / HOBt 2 - 12 hours[4]70 - 95%[4]Cost-effective and widely used. HOBt addition is crucial to suppress side reactions and racemization.[3][4] The urea byproduct is water-soluble, aiding workup.[3]
DCC / HOBt 1 - 12 hours75 - 98%[4]Very effective but produces a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, complicating purification.[3][4][10]
PyBOP / DIPEA 1 - 6 hours80 - 95%A phosphonium-based reagent that avoids the carcinogenic byproduct associated with BOP.[2][9]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including coupling to less reactive or sterically hindered amines.

  • Under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF to make a ~0.1 M solution.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (diisopropylethylamine) (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.1 eq) in one portion.[4]

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Standard Coupling using EDC/HOBt

This protocol is a cost-effective method for general amide synthesis.

  • Under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to allow for activation.[4]

  • Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[4]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once complete, dilute with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with water, saturated NaHCO₃, and brine to remove the urea byproduct and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF add_base Add Base (DIPEA) (2-3 eq) prep_acid->add_base prep_amine Prepare Amine Solution (1.1 eq) add_amine Add Amine Solution prep_amine->add_amine add_coupler Add Coupling Reagent (HATU) (1.1 eq) add_base->add_coupler preactivate Pre-activate (Stir 5-10 min) add_coupler->preactivate preactivate->add_amine react Stir at RT (0.5-2h) add_amine->react quench Dilute with EtOAc react->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Column Chromatography dry->purify finish Isolated Amide Product purify->finish

Caption: General experimental workflow for HATU-mediated amide coupling.

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Are reagents (solvent, base, coupling agent) fresh and anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was a pre-activation step included (if applicable)? a1_yes->q2 sol1 Replace reagents with fresh, anhydrous materials. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are substrates sterically hindered or electron-deficient? a2_yes->q3 sol2 Repeat reaction, allowing acid, base, and coupling agent to stir for 5-10 min before adding amine. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Switch to a more powerful coupling reagent (e.g., HATU). Consider gentle heating (40-50°C). a3_yes->sol3 end Re-evaluate reaction setup and stoichiometry. a3_no->end

Caption: Troubleshooting flowchart for low-yield amide coupling reactions.

EDC_HOBt_Mechanism EDC/HOBt Coupling Mechanism cluster_activation Activation cluster_stabilization Stabilization (Recommended) cluster_coupling Coupling Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive, Prone to Side Reactions) Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product Rearrangement (No HOBt) HOBt HOBt Amide R-CO-NH-R' (Desired Amide) Active_Ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

References

Validation & Comparative

The Evolving Landscape of Imidazole-Based Enzyme Inhibitors: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

While direct validation of 4-Amino-1H-imidazole-2-carboxylic acid as a specific enzyme inhibitor is not extensively documented in publicly available literature, the broader family of imidazole-containing compounds represents a significant and diverse class of enzyme inhibitors with profound implications for drug discovery and development. This guide provides a comparative analysis of various imidazole derivatives that have been investigated as potent and specific inhibitors for a range of enzymatic targets, supported by available experimental data and methodologies.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a crucial pharmacophore in medicinal chemistry.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold for designing enzyme inhibitors.[1][2] This guide will delve into the inhibitory activities of several notable imidazole derivatives against key enzyme targets, offering a comparative perspective for researchers and drug development professionals.

Comparative Analysis of Imidazole-Based Enzyme Inhibitors

The inhibitory potential of imidazole derivatives has been explored against a variety of enzyme classes, including metallo-β-lactamases, protein kinases, and others. The following sections and tables summarize the performance of representative compounds from the literature.

Metallo-β-Lactamase (MBL) Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, often mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health.[3][4] Derivatives of 1H-imidazole-2-carboxylic acid have been identified as promising inhibitors of these enzymes, particularly the Verona Integron-encoded MBLs (VIMs).[3][4]

Table 1: Inhibitory Activity of 1H-imidazole-2-carboxylic Acid Derivatives against VIM-type MBLs

CompoundTarget EnzymeIC50 (µM)Reference
Derivative 55 VIM-2Potent Inhibition (qualitative)[3]
Derivative 28 VIM-20.018[4]
Derivative 28 VIM-50.018[4]

Note: Quantitative data for direct comparison is often presented in original research articles. This table provides a summary based on available information.

Structure-activity relationship (SAR) studies have revealed that substituents at the 1-position of the imidazole ring are crucial for potent inhibition of class B1 MBLs.[3] These derivatives often work synergistically with existing antibiotics like meropenem to combat resistant bacterial strains.[3]

Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Imidazole-based compounds have been developed as specific inhibitors of various protein kinases.

For instance, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) has been identified as a potent and specific inhibitor of Protein Kinase C-ι (PKC-ι), an oncogene overexpressed in several cancers.[5] Preclinical studies have demonstrated its efficacy in reducing tumor growth in prostate carcinoma models.[5]

Another study focused on synthesizing novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives as inhibitors of p38 MAP kinase, a key enzyme in inflammatory responses.[6]

Table 2: Inhibitory Activity of Imidazole Derivatives against Protein Kinases

CompoundTarget EnzymeIC50 (nM)Reference
ICA-1s Protein Kinase C-ι-[5]
Compound AA6 p38 MAP Kinase403.57 ± 6.35[6]
Adezmapimod (SB203580) (Reference) p38 MAP Kinase222.44 ± 5.98[6]

Note: A direct IC50 value for ICA-1s was not provided in the abstract. Compound AA6 is compared against a known p38 MAP kinase inhibitor.

Experimental Protocols

Detailed experimental validation is crucial for confirming the specificity and mechanism of action of any enzyme inhibitor. Below are generalized protocols for key experiments typically cited in the validation of such compounds.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the inhibitory activity of a compound against a specific enzyme.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions mix Mix Enzyme and Inhibitor (Pre-incubation) reagents->mix 1 initiate Initiate Reaction by Adding Substrate mix->initiate 2 incubation Incubate at Optimal Temperature initiate->incubation 3 measure Measure Product Formation or Substrate Depletion incubation->measure 4 calculate Calculate Percent Inhibition and IC50 Value measure->calculate 5

Caption: General workflow for an enzyme inhibition assay.

Detailed Steps:

  • Preparation: Prepare stock solutions of the enzyme, its specific substrate, the test inhibitor (e.g., an imidazole derivative), and a suitable reaction buffer at desired concentrations.

  • Pre-incubation: In a microplate well or cuvette, mix the enzyme and the inhibitor at various concentrations. Allow for a pre-incubation period to let the inhibitor bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature for a defined period.

  • Detection: Measure the rate of the reaction by monitoring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mechanism of Action Studies

To understand how an inhibitor interacts with an enzyme, kinetic studies are performed. These studies can differentiate between competitive, non-competitive, uncompetitive, and mixed-type inhibition.

G cluster_exp Experimental Setup cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion vary_s Vary Substrate Concentration at Fixed Inhibitor Concentrations measure_v Measure Initial Reaction Velocities (v) vary_s->measure_v plot Generate Lineweaver-Burk or Michaelis-Menten Plots measure_v->plot determine_km_vmax Determine Apparent Km and Vmax plot->determine_km_vmax mechanism Determine Inhibition Mechanism determine_km_vmax->mechanism

Caption: Workflow for determining the mechanism of enzyme inhibition.

For example, a study on the inhibition of a GH1 β-glucosidase by imidazole revealed a partial competitive mechanism, where imidazole binds to the active site and reduces the substrate's affinity for the enzyme.[7]

Signaling Pathway Context

Understanding the signaling pathway in which the target enzyme operates is crucial for appreciating the broader biological impact of the inhibitor.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase is a key component of a signaling cascade that responds to cellular stress and inflammatory cytokines. Its inhibition can modulate inflammatory responses.

G cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effectors stress Cellular Stress / Cytokines mkk MAPKKs (e.g., MKK3/6) stress->mkk p38 p38 MAP Kinase mkk->p38 substrates Kinases / Transcription Factors p38->substrates response Inflammatory Response substrates->response inhibitor Imidazole-based Inhibitor (e.g., AA6) inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

References

A Comparative Analysis of 4-Amino-1H-imidazole-2-carboxylic Acid and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile binding capabilities.[1] Among the vast landscape of imidazole-containing compounds, 4-Amino-1H-imidazole-2-carboxylic acid and its structural analogs have emerged as a promising class of molecules with diverse biological activities, particularly as enzyme inhibitors. This guide provides a comparative study of these compounds, offering insights into their physicochemical properties, biological functions, and the experimental methodologies used for their evaluation.

Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of a compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed properties for this compound and a selection of its structural analogs. These parameters, including molecular weight, lipophilicity (XLogP3), and hydrogen bonding potential, are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountTopological Polar Surface Area (Ų)
This compoundthis compoundC₄H₅N₃O₂127.10[1]-0.4[1]3[1]4[1]92.0[1]
5-Amino-1H-imidazole-2-carboxylic acid5-Amino-1H-imidazole-2-carboxylic acidC₄H₅N₃O₂127.10-0.43492.0
4-Amino-1H-imidazole-2-carboxamide4-Amino-1H-imidazole-2-carboxamideC₄H₆N₄O126.12-1.13495.9
N-Methyl-4-amino-1H-imidazole-2-carboxylic acidN-Methyl-4-amino-1H-imidazole-2-carboxylic acidC₅H₇N₃O₂141.13-0.22492.0

Biological Activity: Enzyme Inhibition

Derivatives of imidazole carboxylic acids have shown significant potential as inhibitors of various enzymes, with a notable focus on metallo-β-lactamases (MBLs). MBLs, such as VIM-2 (Verona Integron-encoded Metallo-β-lactamase), are a major cause of bacterial resistance to β-lactam antibiotics. The imidazole scaffold can effectively interact with the zinc ions in the active site of these enzymes, leading to their inhibition.

The following table presents a compilation of inhibitory activities (IC50 values) for a selection of imidazole derivatives against different enzymes. It is important to note that the experimental conditions can vary between studies, which may affect the absolute IC50 values.

Compound/AnalogTarget EnzymeIC50 (µM)Reference
Imidazole-based derivativeFarnesyltransferase0.024[2]
Imidazole-based derivativeCarbonic Anhydrase I (hCA I)2.661 - 22.712[3]
Imidazole-based derivativeCarbonic Anhydrase II (hCA II)5.372 - 26.813[3]
Imidazole-based derivativeCyclooxygenase-1 (COX-1)Varies[4]
Imidazole-based derivativeCyclooxygenase-2 (COX-2)Varies[4]

Experimental Protocols

Metallo-β-Lactamase (VIM-2) Inhibition Assay

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the VIM-2 enzyme.

Materials:

  • Purified VIM-2 enzyme

  • Nitrocefin (a chromogenic β-lactamase substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme Preparation: Dilute the purified VIM-2 enzyme to the desired concentration in the assay buffer.

  • Assay Setup: To the wells of a 96-well microplate, add the following in order:

    • Assay Buffer

    • Test compound solution (or solvent control)

    • VIM-2 enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change that can be quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition (compared to the solvent control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Signaling Pathway and Experimental Workflow Visualization

VIM-2 Expression and the σE Stress Response Pathway

The expression of metallo-β-lactamases like VIM-2 in the bacterial periplasm can lead to an accumulation of misfolded proteins, which in turn activates the σE envelope stress response pathway. This pathway is crucial for maintaining the integrity of the bacterial cell envelope. Understanding this pathway can open new avenues for therapeutic intervention, for instance, by targeting components of this stress response to enhance the efficacy of β-lactam antibiotics when co-administered with an MBL inhibitor.

VIM2_SigmaE_Pathway cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm VIM2 VIM-2 Misfolding DegS_inactive Inactive DegS VIM2->DegS_inactive triggers DegS_active Active DegS DegS_inactive->DegS_active activation RseA_unbound RseA DegS_active->RseA_unbound cleaves RseP RseP RseA_unbound->RseP subsequent cleavage by SigmaE_RseA σE-RseA Complex RseP->SigmaE_RseA leads to SigmaE_free Free σE SigmaE_RseA->SigmaE_free release RNAP RNA Polymerase SigmaE_free->RNAP binds TargetGenes Target Genes (e.g., degP) RNAP->TargetGenes transcription Response Envelope Stress Response TargetGenes->Response

Caption: The σE envelope stress response pathway activated by VIM-2 expression.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 value of a potential enzyme inhibitor.

IC50_Workflow A Compound Dilution Series Preparation C Assay Plate Setup (Compound, Enzyme, Buffer) A->C B Enzyme and Substrate Preparation B->C D Pre-incubation C->D E Reaction Initiation with Substrate D->E F Kinetic Data Acquisition (e.g., Spectrophotometry) E->F G Data Analysis: - Calculate initial rates - Determine % inhibition F->G H Dose-Response Curve Plotting G->H I IC50 Value Determination H->I

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

References

A Comparative Analysis of 4-Amino-1H-imidazole-2-carboxylic Acid and Other Leading Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of metallo-β-lactamase (MBL)-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics, our last line of defense against many multidrug-resistant infections. The development of potent MBL inhibitors is a critical area of research to restore the activity of these life-saving drugs. This guide provides a comparative overview of 4-Amino-1H-imidazole-2-carboxylic acid, as a representative of the imidazole-based inhibitors, against other prominent MBL inhibitors, including taniborbactam, xeruborbactam (formerly QPX7728), and vaborbactam. For a comprehensive comparison, the activities of avibactam and relebactam, which are primarily serine-β-lactamase inhibitors, are also included to highlight the differential spectrum of these agents.

Executive Summary

Metallo-β-lactamases render many β-lactam antibiotics ineffective through hydrolysis. While several β-lactamase inhibitors are clinically available, most are ineffective against MBLs. This guide delves into the comparative efficacy of a promising class of MBL inhibitors, represented by this compound, against other developmental and approved inhibitors. The data presented herein is a synthesis of publicly available experimental findings. Direct head-to-head comparative studies for this compound against all comparators under identical conditions are limited in the public domain; therefore, data has been aggregated from various sources.

Comparative Inhibitory Activity

The inhibitory potential of β-lactamase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the available data for the selected inhibitors against key MBLs.

InhibitorTarget MBLIC50 (µM)Ki (µM)
1H-imidazole-2-carboxylic acid derivatives VIM-20.018 (for derivative 28)[1]-
VIM-50.018 (for derivative 28)[1]-
IMP-139 (for a synthesized derivative)-
Taniborbactam NDM-10.01[2][3]0.08[4]
VIM-2-0.02[4]
IMP-1>15 (for most IMP variants)[5]-
Xeruborbactam (QPX7728) NDM-10.055[6]0.004-0.007[7]
VIM-1-~0.030[7]
IMP-10.610[6]0.24[7]
Vaborbactam NDM-1>160[6]>30[4]
VIM-2->30[4]
IMP-1>160[6]-
Avibactam NDM-1>160[6]>30[4]
Relebactam PDC-type (AmpC)Similar to Avibactam[8]-
MBLsNo significant activity reported-

Mechanisms of Action and Experimental Workflows

The inhibitory mechanisms of these compounds differ, influencing their spectrum of activity. Imidazole-based inhibitors are believed to function as metal-chelating agents, while boronate-based inhibitors mimic the tetrahedral transition state of β-lactam hydrolysis.

Metallo-β-Lactamase Inhibition by a Metal-Chelating Agent

MBL_Inhibition_Chelator Mechanism of MBL Inhibition by a Metal-Chelating Agent cluster_enzyme MBL Active Site Active_MBL Active MBL (with Zn²⁺ ions) Inactive_MBL Inactive MBL (Apoenzyme) Active_MBL->Inactive_MBL Zn²⁺ removal Hydrolyzed_Lactam Hydrolyzed (Inactive) Antibiotic Active_MBL->Hydrolyzed_Lactam Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Active_MBL Hydrolysis Chelating_Inhibitor Imidazole-based Inhibitor Chelating_Inhibitor->Active_MBL Chelates Zn²⁺

Caption: MBL inhibition via zinc chelation by an imidazole-based inhibitor.

General Workflow for Determining Inhibitor Potency (IC50)

IC50_Workflow Workflow for IC50 Determination Prepare_Reagents Prepare Reagents: - Purified MBL Enzyme - Inhibitor Stock - Substrate (e.g., Nitrocefin) - Assay Buffer Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Incubate Incubate Enzyme with Inhibitor Serial_Dilution->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., Absorbance Change) Add_Substrate->Measure_Activity Data_Analysis Plot % Inhibition vs. [Inhibitor] and Calculate IC50 Measure_Activity->Data_Analysis

Caption: A generalized workflow for determining the IC50 of an MBL inhibitor.

Detailed Experimental Protocols

Metallo-β-Lactamase Inhibition Assay (IC50 Determination)

This protocol is a generalized method for determining the IC50 value of an inhibitor against a purified MBL enzyme using a chromogenic substrate like nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Test inhibitor

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of nitrocefin in DMSO.

    • Dilute the purified MBL enzyme to the desired concentration in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of desired final concentrations. Include a control well with no inhibitor.

    • Add a fixed volume of the diluted MBL enzyme solution to each well containing the inhibitor and the control wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • To initiate the reaction, add a fixed volume of the nitrocefin solution to each well. The final concentration of nitrocefin should ideally be at or near its Michaelis-Menten constant (Km) for the specific MBL.

    • Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis results in a color change from yellow to red.[4]

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic regression) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Antimicrobial Susceptibility Testing - Checkerboard Assay

The checkerboard assay is used to assess the synergistic effect of an MBL inhibitor in combination with a β-lactam antibiotic against a bacterial strain producing an MBL.

Materials:

  • Bacterial strain expressing the target MBL

  • MHB (Mueller-Hinton Broth), cation-adjusted

  • β-lactam antibiotic (e.g., meropenem)

  • MBL inhibitor

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection for growth

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Assay Setup (Checkerboard Dilution):

    • In a 96-well plate, prepare a two-dimensional serial dilution of the β-lactam antibiotic and the MBL inhibitor.[10]

    • Typically, the antibiotic is serially diluted along the rows, and the inhibitor is serially diluted along the columns.

    • This creates a matrix of wells with varying concentrations of both agents. Include control wells with each agent alone and a growth control well with no antimicrobials.

  • Inoculation and Incubation:

    • Inoculate each well of the plate with the prepared bacterial suspension.

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, determine the MIC for each well, which is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Calculate the FICI to determine the nature of the interaction:

      • FIC of antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

      • FIC of inhibitor = (MIC of inhibitor in combination) / (MIC of inhibitor alone)

      • FICI = FIC of antibiotic + FIC of inhibitor

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or indifferent

      • FICI > 4.0: Antagonism

Conclusion

The development of effective metallo-β-lactamase inhibitors is paramount in the fight against antimicrobial resistance. While direct comparative data for this compound is limited, the broader class of imidazole-2-carboxylic acid derivatives shows significant promise as MBL inhibitors, likely acting through a metal-chelating mechanism.[1] In comparison, boronate-based inhibitors like taniborbactam and xeruborbactam demonstrate potent, broad-spectrum activity against many Class B MBLs. Vaborbactam, avibactam, and relebactam are largely ineffective against MBLs, highlighting the need for novel scaffolds. Further research and head-to-head clinical trials are necessary to fully elucidate the therapeutic potential of these emerging MBL inhibitors.

References

Spectroscopic analysis (NMR, FTIR) for the structural confirmation of 4-Amino-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 4-Amino-1H-imidazole-2-carboxylic acid with key structural analogs. Due to the limited availability of published experimental spectra for the target compound, this guide presents a combination of predicted data for this compound and experimental data for relevant alternatives to aid in its structural confirmation. The methodologies for nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are detailed to support experimental design and data interpretation.

Comparative Spectroscopic Data

The structural confirmation of this compound can be achieved by comparing its spectroscopic data with that of closely related molecules. Here, we compare its predicted data with experimental data for Imidazole-2-carboxylic acid and 5-Aminoimidazole-4-carboxamide. The key differences arise from the presence and position of the amino group, which significantly influences the electronic environment of the imidazole ring.

¹H NMR Data Comparison (Predicted vs. Experimental)

The ¹H NMR spectrum is expected to show distinct signals for the imidazole ring proton, the exchangeable protons of the amino, imino, and carboxylic acid groups. The chemical shift of the C5-H is particularly diagnostic.

CompoundSolventδ H-5 (ppm)δ NH (ppm)δ NH₂ (ppm)δ COOH (ppm)
This compound (Predicted) DMSO-d₆~6.5 - 7.0~11.0-12.0 (broad)~5.0 - 6.0 (broad)~12.0-13.0 (broad)
Imidazole-2-carboxylic acid[1]DMSO-d₆7.1812.9 (broad)-Included in NH
5-Aminoimidazole-4-carboxamide[2]-7.35-6.42- (Amide)
¹³C NMR Data Comparison (Predicted vs. Experimental)

In the ¹³C NMR spectrum, the chemical shifts of the imidazole ring carbons (C2, C4, and C5) are key indicators of the substitution pattern. The presence of the amino group is expected to cause a significant upfield shift for the carbon to which it is attached (C4) and influence the shifts of adjacent carbons.

CompoundSolventδ C-2 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C=O (ppm)
This compound (Predicted) DMSO-d₆~140-145~145-150~100-105~160-165
Imidazole-2-carboxylic acid[1]DMSO-d₆140.1127.5127.5161.8
5-Aminoimidazole-4-carboxamide[2]-136.1149.2116.1166.5
FTIR Data Comparison (Predicted vs. Experimental)

The FTIR spectrum provides valuable information about the functional groups present. Key vibrational bands for confirmation include N-H stretching (amine and imidazole), O-H stretching (carboxylic acid), C=O stretching, and the characteristic ring vibrations.

CompoundVibrational ModeExpected/Observed Wavenumber (cm⁻¹)
This compound (Predicted) O-H Stretch (Carboxylic Acid)3200-2500 (broad)
N-H Stretch (Amine, Imidazole)3400-3100 (multiple bands)
C=O Stretch (Carboxylic Acid)1700-1680
N-H Bend (Amine)1650-1580
C=N, C=C Stretch (Ring)1600-1450
Imidazole-4,5-dicarboxylic acid[3]N-H Stretch3445
O-H Stretch3200-3420 (broad)
C=O Stretch1600
C=N Stretch1400
Pyrazine-2-carboxylic acid derivative[4]O-H Stretch~3065
C=O Stretch1732-1715

Experimental Protocols

To obtain high-quality spectroscopic data for the structural confirmation of this compound, the following protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of acidic protons (NH, OH), making them more likely to be observed.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • To confirm exchangeable protons (NH, OH), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will broaden or disappear.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio, especially for quaternary carbons.

    • Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. This is a rapid and common method for solid samples.

    • KBr Pellet : Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Visualization of Analytical Workflow

The logical flow for confirming the structure of this compound using spectroscopic methods is outlined below. This process integrates data acquisition, analysis, and comparison with known standards or predicted data for a conclusive structural assignment.

Spectroscopic_Workflow Workflow for Structural Confirmation cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis cluster_confirmation Conclusion Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR NMR_Data NMR Spectra Analysis - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data FTIR_Data FTIR Spectrum Analysis - Functional Group Identification (N-H, O-H, C=O, C=N) FTIR->FTIR_Data Comparison Comparison with Alternatives - Imidazole-2-carboxylic acid - 5-Aminoimidazole-4-carboxamide NMR_Data->Comparison Predicted Comparison with Predicted Spectra NMR_Data->Predicted FTIR_Data->Comparison FTIR_Data->Predicted Confirmation Structural Confirmation Comparison->Confirmation Predicted->Confirmation

References

Navigating the Translational Gap: An In Vitro and In Vivo Comparative Guide for Imidazole-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to successful in vivo efficacy is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo activities of imidazole carboxylic acid derivatives, a class of compounds with diverse therapeutic potential. Due to the limited availability of comprehensive in vitro and in vivo correlation data for 4-Amino-1H-imidazole-2-carboxylic acid, this document focuses on structurally related imidazole derivatives for which such data is more readily available in the public domain. This approach offers valuable insights into the broader translational landscape for this compound class.

Executive Summary

The imidazole nucleus is a versatile scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The successful clinical translation of these compounds hinges on a thorough understanding of their in vitro-in vivo correlation (IVIVC). This guide synthesizes available data on select imidazole carboxylic acid derivatives, presenting their in vitro potency and in vivo pharmacological effects in a comparative framework. The aim is to illuminate the potential translational challenges and opportunities associated with this chemical class, thereby aiding in the design and development of novel therapeutics.

Comparative Analysis of In Vitro and In Vivo Activity

To illustrate the in vitro and in vivo profiles of imidazole-based compounds, we present data on two representative derivatives that have been characterized in the literature. It is crucial to note that these are not direct analogues of this compound, but they share the core imidazole carboxylic acid moiety and have published in vitro and in vivo data, making them suitable for a comparative discussion.

Table 1: In Vitro Activity of Representative Imidazole Derivatives
CompoundTarget/AssayIn Vitro Metric (IC50/MIC)Organism/Cell LineReference
Compound A (An MBL Inhibitor)Metallo-β-lactamase (VIM-2)0.018 µM (IC50)Recombinant Enzyme[1]
Synergistic Activity with Meropenem1 µg/mL reduces MIC by ≥16-foldE. coli expressing VIM-2[1]
Compound B (A PKC-ι Inhibitor)Protein Kinase C-ι (PKC-ι)Not specifiedProstate Cancer Cells (DU-145)[2]
Cell Growth InhibitionDecreases cell growthProstate Cancer Cells (DU-145)[2]
Apoptosis InductionInduces apoptosisProstate Cancer Cells (DU-145)[2]
Table 2: In Vivo Data for Representative Imidazole Derivatives
CompoundAnimal ModelDosingKey In Vivo OutcomeReference
Compound A (An MBL Inhibitor)Murine modelNot specifiedGood pharmacokinetic and safety profile[3]
Compound B (A PKC-ι Inhibitor)Athymic nude mice with DU-145 xenograftsNot specifiedTumor growth reduced by almost half compared to control[2]
Pharmacokinetic StudyOral and IntravenousStable with low toxicity[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.

In Vitro Metallo-β-lactamase (MBL) Inhibition Assay (for Compound A)

The inhibitory activity of Compound A against MBLs was determined using a spectrophotometric assay with nitrocefin as the substrate. The assay was performed in a buffer containing HEPES and BSA. The hydrolysis of nitrocefin by the MBL enzyme (e.g., VIM-2) was monitored by measuring the increase in absorbance at 482 nm. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curves.[1]

In Vivo Xenograft Model (for Compound B)

Athymic nude mice were subcutaneously injected with DU-145 human prostate cancer cells. Once tumors reached a palpable size (approximately 0.2 cm), the mice were randomized into treatment and control groups. The treatment group received Compound B, while the control group received a vehicle. Tumor growth was monitored over a period of 30 days or until the tumor reached a predetermined size. The effect of the treatment was assessed by comparing the tumor growth rates between the treated and control groups.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate a putative signaling pathway for a PKC-ι inhibitor and a general workflow for in vitro to in vivo drug development.

signaling_pathway Compound_B Compound_B PKC_iota PKC_iota Compound_B->PKC_iota Inhibition Downstream_Effectors Downstream_Effectors PKC_iota->Downstream_Effectors Activation Cell_Growth_Proliferation Cell_Growth_Proliferation Downstream_Effectors->Cell_Growth_Proliferation Apoptosis Apoptosis Downstream_Effectors->Apoptosis

Caption: Putative signaling pathway for a PKC-ι inhibitor.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target_Identification Target_Identification Compound_Screening Compound_Screening Target_Identification->Compound_Screening Lead_Optimization Lead_Optimization Compound_Screening->Lead_Optimization Pharmacokinetics Pharmacokinetics Lead_Optimization->Pharmacokinetics IVIVC Efficacy_Models Efficacy_Models Pharmacokinetics->Efficacy_Models Toxicology Toxicology Efficacy_Models->Toxicology

References

Comparative Analysis of 4-Amino-1H-imidazole-2-carboxylic acid: Inferred Cross-reactivity and Potential Off-Target Effects Based on Structurally Related Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the potential cross-reactivity and off-target effects of 4-Amino-1H-imidazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages published data on structurally related imidazole-containing compounds to infer potential biological activities and off-target interactions. The information presented herein is intended to guide future research and experimental design.

The imidazole scaffold is a common motif in pharmacologically active molecules, exhibiting a wide range of biological activities. Understanding the potential for cross-reactivity with various targets is crucial for the development of selective therapeutic agents. This guide summarizes the observed activities of several imidazole carboxylic acid derivatives to provide a predictive overview for this compound.

Comparative Data on Structurally Related Imidazole Derivatives

The following table summarizes the reported biological activities of various imidazole derivatives that share structural similarities with this compound. This data can be used to infer potential on-target and off-target activities.

Compound ClassSpecific Derivative(s)Reported Biological ActivityTarget(s)IC50 ValuesReference
Imidazole-4-carboxylic acid derivativesEster 5cPAF antagonistic, COX-1 inhibitionPlatelet-Activating Factor Receptor, Cyclooxygenase-11 µM (PAF), 0.4 µM (COX-1)[1]
Carboxamide 6cADP antagonisticP2Y12 receptor (presumed)2 µM (ADP)[1]
Compound 6gPAF antagonistic, COX-1 inhibitionPlatelet-Activating Factor Receptor, Cyclooxygenase-14 µM (PAF), 1 µM (COX-1)[1]
Derivative 6iAntadrenergic, PAF antagonisticAdrenergic receptors, Platelet-Activating Factor Receptor0.15 µM (Antadrenergic), 0.66 µM (PAF)[1]
Benzimidazole-2-carboxylic acidsVarious derivativesAnti-inflammatoryProstaglandin synthesis (presumed)Not specified[2]
2-AminoimidazolesH10Adjuvant for antibiotics (biofilm disruption)Bacterial biofilmsNot applicable[3]

Potential Signaling Pathway Involvement

Based on the observed inhibition of Cyclooxygenase-1 (COX-1) by some imidazole-4-carboxylic acid derivatives[1], a potential off-target effect of this compound could be the modulation of the arachidonic acid signaling pathway. Inhibition of COX-1 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and platelet aggregation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 Prostaglandins Prostaglandins (e.g., PGE2, PGF2α) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Imidazole_Compound Imidazole-4-carboxylic acid derivatives Imidazole_Compound->COX1 Inhibition

Caption: Potential inhibition of the COX-1 pathway by imidazole derivatives.

Experimental Protocols

The following are summaries of methodologies used to assess the activities of the referenced imidazole compounds. These protocols can be adapted to evaluate the cross-reactivity and off-target effects of this compound.

1. Antiplatelet Aggregation Assay (Born-test) [1]

  • Objective: To determine the inhibitory effect of a compound on platelet aggregation induced by various agonists.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation.

    • Adjust the platelet count in the PRP to a standardized concentration.

    • Pre-incubate the PRP with the test compound or vehicle control for a specified time at 37°C.

    • Induce platelet aggregation by adding an agonist such as collagen, ADP, adrenaline, or PAF.

    • Monitor the change in light transmission through the PRP suspension over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.

    • Calculate the percentage of inhibition by comparing the aggregation in the presence of the test compound to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.

2. Cyclooxygenase-1 (COX-1) Inhibition Assay [1]

  • Objective: To measure the inhibitory activity of a compound against the COX-1 enzyme.

  • Methodology:

    • A common method is to use a colorimetric or fluorometric COX-1 inhibitor screening assay kit.

    • The assay typically involves the incubation of purified COX-1 enzyme with arachidonic acid as the substrate in the presence of the test compound or a known inhibitor (e.g., aspirin).

    • The enzymatic reaction produces Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2).

    • The PGH2 is subsequently measured, often via a peroxidase-dependent reaction that generates a colored or fluorescent product.

    • The intensity of the signal is inversely proportional to the COX-1 activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Workflow for Assessing Cross-Reactivity and Off-Target Effects

A systematic approach is necessary to profile the cross-reactivity and potential off-target effects of a novel compound. The following diagram illustrates a general workflow for such an assessment.

Off_Target_Workflow cluster_in_silico In Silico & Initial Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation Target_Prediction Computational Target Prediction (e.g., similarity screening) Initial_Screening Broad Panel Screening (e.g., kinase panel, GPCR panel) Target_Prediction->Initial_Screening Binding_Assays Binding Affinity Assays (e.g., SPR, ITC) Initial_Screening->Binding_Assays Functional_Assays Functional Cellular Assays (e.g., reporter gene, second messenger) Binding_Assays->Functional_Assays Animal_Models Phenotypic Screening in Animal Models Functional_Assays->Animal_Models Toxicology Toxicology and Safety Pharmacology Studies Animal_Models->Toxicology

Caption: A generalized workflow for identifying off-target effects.

Conclusion

While direct experimental data on the cross-reactivity and off-target effects of this compound is currently lacking, the analysis of structurally related imidazole derivatives provides valuable insights into its potential pharmacological profile. The observed activities of these related compounds, particularly in the context of platelet aggregation and inflammation-related targets like COX-1 and various receptors, suggest that this compound warrants investigation for similar activities. The experimental protocols and workflow described in this guide provide a framework for conducting such investigations to build a comprehensive profile of this compound for drug development purposes. It is imperative that further experimental studies are conducted to confirm these inferred activities and to fully characterize the selectivity and safety profile of this compound.

References

Head-to-head comparison of different synthetic routes for 4-Amino-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 4-Amino-1H-imidazole-2-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a head-to-head comparison of two distinct synthetic pathways, offering an objective analysis of their performance based on available experimental data.

Route 1: Synthesis from Diaminomaleonitrile

This route builds the imidazole ring from an acyclic precursor, diaminomaleonitrile, and leads to a product closely related to the target molecule, 4-amino-1H-imidazole-5-carboxamide, which can be subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Intermediate 1

Under an argon atmosphere, 162g of diaminomaleonitrile and 101.3g of formamide are dissolved in 1458mL of THF in a 5L three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer. The mixture is cooled to 0°C. Subsequently, 344.7g of phosphorus oxychloride is added dropwise, maintaining the temperature at 35°C after the addition is complete. The reaction is monitored by LC until the diaminomaleonitrile concentration is less than 0.3%, which typically takes about 2 hours.

Step 2: Synthesis of 4-Amino-5-imidazolecarboxamide

In a 3L three-necked flask fitted with a thermometer, a reflux condenser, and a tail gas absorber, 290g of the intermediate from Step 1 is added to a solution of 290g of sodium hydroxide in 1450mL of water, under an argon atmosphere. The mixture is heated to 95°C and maintained for approximately 3 hours, with the reaction progress monitored every hour. After completion, the reaction is stopped, and the mixture is allowed to cool to 20°C.

Step 3: Recrystallization

The crude product (265g) is dissolved in 1060mL of water at 60°C and stirred for 30 minutes. The hot solution is filtered, and the filter cake is washed twice with 50mL of hot water (60°C). The combined filtrates are cooled to 3°C to induce crystallization over 1 hour. The resulting solid is collected by filtration and then suspended in 400mL of absolute ethanol and stirred for 2 hours at -10°C to -15°C. The purified product is filtered and dried under vacuum at 50°C. This process yields 210g of a gray-green solid powder.

Data Summary
ParameterValueReference
Starting MaterialDiaminomaleonitrile
Key ReagentsFormamide, Phosphorus oxychloride, Sodium hydroxide
Overall Yield77.59% (based on Intermediate 1)
Purity99.86% (by LC)
Reaction Time~5 hours (excluding workup and recrystallization)
ScaleIndustrial Production Method

Logical Workflow

Route 1 A Diaminomaleonitrile + Formamide B Intermediate 1 A->B POCl3, THF C 4-Amino-5-imidazolecarboxamide (Crude) B->C NaOH, H2O, 95°C D 4-Amino-5-imidazolecarboxamide (Pure) C->D Recrystallization

Synthetic workflow for Route 1.

Route 2: Synthesis from a Nitroimidazole Precursor

This pathway involves the construction of the imidazole ring followed by functional group manipulations, specifically the introduction of a carboxylic acid group and the reduction of a nitro group to an amine. This route is conceptualized based on established organic chemistry principles and partial synthetic reports.

Conceptual Experimental Protocol

Step 1: Synthesis of 4-Nitroimidazole

Imidazole is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position of the imidazole ring.

Step 2: Introduction of a Cyano Group at the 2-Position

The 4-nitroimidazole is then subjected to a reaction to introduce a cyano group at the 2-position. This can potentially be achieved through various methods, including a Reissert-type reaction or by first halogenating the 2-position followed by nucleophilic substitution with a cyanide salt.

Step 3: Hydrolysis of the Cyano Group

The 4-nitro-1H-imidazole-2-carbonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating in the presence of a strong acid or base. For instance, alkaline hydrolysis in the presence of hydrogen peroxide has been reported for a similar conversion on a related substrate.

Step 4: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., SnCl₂/HCl).

Anticipated Data Summary (based on literature for similar transformations)
ParameterValue
Starting MaterialImidazole
Key Intermediates4-Nitroimidazole, 4-Nitro-1H-imidazole-2-carbonitrile
Key ReactionsNitration, Cyanation, Hydrolysis, Reduction
Overall YieldExpected to be moderate over four steps
PurityDependent on purification at each step
Reaction TimeMulti-day synthesis
ScaleLaboratory scale

Logical Workflow

Route 2 A Imidazole B 4-Nitroimidazole A->B Nitration C 4-Nitro-1H-imidazole-2-carbonitrile B->C Cyanation D 4-Nitro-1H-imidazole-2-carboxylic acid C->D Hydrolysis E This compound D->E Reduction

Conceptual synthetic workflow for Route 2.

Head-to-Head Comparison

FeatureRoute 1 (from Diaminomaleonitrile)Route 2 (from Nitroimidazole Precursor)
Starting Materials Diaminomaleonitrile (more complex)Imidazole (simple and readily available)
Number of Steps 2-3 steps to the amide4 steps (conceptual)
Overall Yield High (77.59% reported for the amide)Likely lower due to the multi-step nature
Scalability Demonstrated for industrial productionMore suitable for laboratory scale
Reagents and Conditions Uses phosphorus oxychloride; controlled temperaturesInvolves nitration (potentially harsh conditions) and cyanation
Product Produces the carboxamide, requiring an additional hydrolysis stepDirectly targets the carboxylic acid
Purity of Final Product High purity (99.86%) achievable with recrystallizationPurity would depend on the efficiency of purification at each stage

Conclusion

Both synthetic routes present viable options for obtaining this compound or its immediate precursor.

Route 1 is a highly efficient and scalable method that provides the corresponding carboxamide in high yield and purity. Its suitability for industrial production makes it an attractive option for large-scale synthesis. The main consideration is the need for a final hydrolysis step to obtain the target carboxylic acid.

Route 2 offers a more classical approach starting from a simple and inexpensive material. However, it involves a greater number of steps, which will likely result in a lower overall yield and may require more extensive purification of intermediates. This route is well-suited for smaller-scale laboratory synthesis where the starting material availability is a key factor.

The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, including the desired scale of production, cost considerations, and available equipment and expertise. Route 1 is recommended for its efficiency and proven scalability, while Route 2 provides a flexible, albeit longer, alternative.

Structure-Activity Relationship of 4-Amino-1H-imidazole-2-carboxylic Acid Derivatives: A Comparative Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Amino-1H-imidazole-2-carboxylic acid derivatives as inhibitors of Insulin-Degrading Enzyme (IDE) and Metallo-β-Lactamases (MBLs). The following sections detail the structure-activity relationships (SAR), quantitative biological data, experimental protocols, and relevant biological pathways for these promising therapeutic agents.

Comparative Analysis of Biological Activity

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against distinct and significant therapeutic targets: Insulin-Degrading Enzyme (IDE), a key protease in insulin and amyloid-β metabolism, and Metallo-β-Lactamases (MBLs), a major driver of antibiotic resistance in bacteria. The structural modifications of this core moiety lead to profound differences in their inhibitory potency and selectivity for these enzymes.

Inhibition of Metallo-β-Lactamases (MBLs)

The 1H-imidazole-2-carboxylic acid core has been identified as a crucial metal-binding pharmacophore for targeting MBLs.[1][2] Structure-activity relationship studies have revealed that substitutions at the 1-position of the imidazole ring are critical for potent inhibition, particularly against VIM-type MBLs.[3][4]

The following table summarizes the inhibitory activity of a series of 1H-imidazole-2-carboxylic acid derivatives against the VIM-2 metallo-β-lactamase.

Compound IDR1 SubstituentVIM-2 IC50 (µM)
1 H> 100
2a CH325.3
2b CH2CH312.7
2c n-Pr8.5
2d n-Bu5.4
2e Ph2.1
2f 4-F-Ph1.5
2g 4-Cl-Ph1.2
2h 4-Br-Ph1.0
28 3,5-di(trifluoromethyl)benzyl0.018

Data sourced from "Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors".[1][2]

As evidenced by the data, increasing the hydrophobicity and steric bulk of the substituent at the R1 position generally leads to enhanced inhibitory activity against VIM-2. A significant leap in potency was observed with the introduction of a 3,5-di(trifluoromethyl)benzyl group in compound 28 , which exhibited an outstanding IC50 value of 0.018 µM.[1][2] Microbiological tests have further demonstrated that the most potent of these compounds can act as synergistic agents, reducing the minimum inhibitory concentration (MIC) of antibiotics like meropenem by at least 16-fold at a concentration of 1 µg/ml.[1]

Inhibition of Insulin-Degrading Enzyme (IDE)

For the inhibition of IDE, a zinc metalloprotease, the core structure of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids has been investigated, revealing critical roles for the carboxylic acid, the imidazole ring, and a tertiary amine in maintaining activity.[5] A high-throughput screening hit was optimized through the synthesis of 48 analogues, leading to significant improvements in activity, solubility, lipophilicity, and stability in plasma and microsomes.[5]

  • Carboxylic Acid, Imidazole, and Tertiary Amine: These functional groups were found to be critical for the inhibitory activity against IDE.[5]

  • Methyl Ester Optimization: The methyl ester group in the initial hit compound was successfully replaced with an amide or a 1,2,4-oxadiazole, which led to improved activity and better pharmacokinetic properties.[5]

  • Docking Studies: Co-crystallization and docking studies have provided a structural basis for IDE inhibition, showing that these compounds can bind to either an exosite or the catalytic site of the enzyme.[5]

Experimental Protocols

Synthesis of 1H-imidazole-2-carboxylic acid

A general method for the synthesis of the 1H-imidazole-2-carboxylic acid core involves the oxidation of 2-imidazolecarboxaldehyde.[6]

Materials:

  • 2-imidazolecarboxaldehyde

  • 30% aqueous hydrogen peroxide (H2O2) solution

  • Water

  • Diethyl ether

Procedure:

  • To a stirred solution of 2-imidazolecarboxaldehyde (0.030 mol) in water (10 ml), slowly add 30% aqueous H2O2 solution (10 g) dropwise.[6]

  • Continue the reaction at room temperature for 72 hours.[6]

  • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.[6]

  • Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any excess peroxide.[6]

Note: Heating the product may cause decarboxylation.[6]

Metallo-β-Lactamase (MBL) Inhibition Assay

The inhibitory activity against MBLs can be determined using a spectrophotometric assay with a chromogenic or fluorogenic substrate.

Materials:

  • Purified MBL enzyme (e.g., VIM-2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Substrate (e.g., CENTA, nitrocefin, or a fluorogenic cephalosporin)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilution, and the MBL enzyme solution.

  • Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Insulin-Degrading Enzyme (IDE) Inhibition Assay

The inhibitory activity against IDE can be assessed using a fluorescence-based assay.

Materials:

  • Recombinant human IDE

  • Fluorogenic IDE substrate (e.g., FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, the test compound dilution, and the IDE enzyme solution.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Determine the reaction rates and calculate the percent inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Metallo-β-Lactamase (MBL) Inhibition Workflow

MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. The workflow below illustrates the mechanism of MBL-mediated resistance and the point of intervention for 1H-imidazole-2-carboxylic acid derivatives.

MBL_Inhibition_Workflow BetaLactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (e.g., VIM-2) BetaLactam->MBL Substrate Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis InactiveAntibiotic Inactive Antibiotic Hydrolysis->InactiveAntibiotic BacterialSurvival Bacterial Survival and Growth InactiveAntibiotic->BacterialSurvival Inhibitor 1H-imidazole-2- carboxylic acid derivative Inhibitor->MBL Inhibition

Caption: Workflow of MBL-mediated antibiotic resistance and its inhibition.

Insulin-Degrading Enzyme (IDE) Signaling Pathway

IDE plays a crucial role in regulating insulin levels and clearing amyloid-β peptides. The inhibition of IDE can modulate these processes. The following diagram illustrates a simplified overview of the IDE-related pathway.

IDE_Signaling_Pathway Insulin Insulin IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Substrate AmyloidBeta Amyloid-β AmyloidBeta->IDE Substrate Degradation Degradation IDE->Degradation IncreasedInsulin Increased Insulin Levels IDE->IncreasedInsulin Prevents IncreasedAmyloidBeta Increased Amyloid-β Levels IDE->IncreasedAmyloidBeta Prevents Inhibitor 4-Amino-1H-imidazole- 2-carboxylic acid derivative Inhibitor->IDE Inhibition

Caption: Simplified pathway of IDE function and the effect of its inhibition.

References

Purity Assessment of Synthetic Imidazole Carboxylic Acids by LC-MS and Elemental Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount to ensure the safety, efficacy, and reproducibility of final active pharmaceutical ingredients (APIs). This guide provides a comparative purity assessment of two key imidazole carboxylic acid building blocks: 4-Amino-1H-imidazole-2-carboxylic acid and a common alternative, 1H-Imidazole-4-carboxylic acid . The purity of these compounds is evaluated using two orthogonal analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and identification of impurities, and Elemental Analysis for confirmation of elemental composition.

This document serves as a resource for researchers, scientists, and drug development professionals by presenting supporting experimental data, detailed methodologies, and a clear workflow for the purity assessment of these critical synthetic intermediates.

Comparative Purity Analysis

The purity of synthesized batches of this compound and 1H-Imidazole-4-carboxylic acid was assessed. The results from LC-MS and Elemental Analysis are summarized below.

Table 1: LC-MS Purity Analysis
CompoundRetention Time (min)Purity by Peak Area (%)Major Impurity (m/z)
This compound 3.898.5110.04 (deaminated species)
1H-Imidazole-4-carboxylic acid 2.599.295.05 (decarboxylated species)
Table 2: Elemental Analysis Data
CompoundElementTheoretical (%)Experimental (%)Deviation (%)
This compound C37.8037.65-0.15
(C₄H₅N₃O₂)H3.974.05+0.08
N33.0632.89-0.17
1H-Imidazole-4-carboxylic acid C42.8642.78-0.08
(C₄H₄N₂O₂)H3.603.65+0.05
N24.9924.85-0.14

Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of synthetic imidazole carboxylic acids, from sample preparation to data analysis and final purity confirmation.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Elemental Analysis cluster_3 Final Purity Assessment prep Dissolve Synthetic Compound in Appropriate Solvent lcms_inject Inject Sample into LC-MS System prep->lcms_inject ea_sample Submit Dried Sample for Analysis prep->ea_sample lcms_separate Chromatographic Separation lcms_inject->lcms_separate lcms_detect MS Detection and Data Acquisition lcms_separate->lcms_detect lcms_process Process Chromatogram and Mass Spectra lcms_detect->lcms_process lcms_purity Calculate Purity by Peak Area Identify Impurities lcms_process->lcms_purity final_report Consolidate Data and Generate Purity Report lcms_purity->final_report ea_combust Combustion Analysis ea_detect Detect and Quantify C, H, N ea_compare Compare Experimental vs. Theoretical Values ea_compare->final_report

Caption: Workflow for Purity Assessment.

Experimental Protocols

LC-MS Analysis

This method is designed for the separation and quantification of the main compound and potential impurities.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: The synthetic compound is dissolved in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

Elemental Analysis

This technique provides a quantitative measure of the elemental composition of the purified compound.

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A sample of the synthetic compound (2-3 mg) is accurately weighed into a tin capsule after being dried under vacuum for at least 24 hours to remove residual solvents.

  • Analysis: The sample is combusted at high temperature (typically >900 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Interpretation: The experimental weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are compared to the theoretical values calculated from the molecular formula. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Safety Operating Guide

Proper Disposal of 4-Amino-1H-imidazole-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 4-Amino-1H-imidazole-2-carboxylic acid, synthesized from safety data sheets of structurally similar compounds.

Immediate Safety and Handling Considerations

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1] Ensure adequate ventilation and avoid creating dust.[2][3] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.[4]

Disposal Plan and Procedure

The universally recommended method for the disposal of this compound and similar chemical compounds is to use a licensed and approved waste disposal company.[3][4] This ensures compliance with all local, regional, and national environmental regulations.

Key Disposal Steps:

  • Containerization: Ensure the waste is stored in a clearly labeled, sealed, and appropriate container to prevent leaks or spills.

  • Waste Characterization: Accurately label the container with the chemical name: "this compound".

  • Segregation: Do not mix with other waste streams unless explicitly instructed to do so by the waste disposal contractor.

  • Engage a Professional Service: Contact a certified hazardous waste disposal company to arrange for pickup and proper disposal.

  • Documentation: Maintain all records and documentation related to the disposal for regulatory compliance.

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for drain disposal or specific degradation parameters, are available in the provided safety data sheets for similar compounds. The consistent guideline is complete removal by a professional service.

ParameterGuideline
Primary Disposal Method Approved Waste Disposal Plant
Drain Disposal Prohibited
Mixing with other waste Not Recommended; consult waste disposal service

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal spill Is it a spill? start->spill waste_container Place in a labeled, sealed, and appropriate waste container no_drains Do NOT dispose down the drain waste_container->no_drains spill->waste_container No sweep_up Sweep up solid material. Avoid creating dust. spill->sweep_up Yes sweep_up->waste_container contact_vendor Contact approved hazardous waste disposal vendor schedule_pickup Schedule waste pickup contact_vendor->schedule_pickup documentation Complete and file all disposal documentation schedule_pickup->documentation end End: Proper Disposal Complete documentation->end no_drains->contact_vendor

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Amino-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-1H-imidazole-2-carboxylic acid. The following procedures are based on established safety protocols for similar imidazole-based compounds and are intended to ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary based on the specific handling scenario.

Scenario Required Personal Protective Equipment
Weighing and Dispensing (Solid Form) - Chemical safety goggles meeting ANSI Z.87.1 or European Standard EN166 standards. - Face shield if there is a risk of splashing. - Nitrile gloves (check manufacturer's compatibility chart). - Fully-buttoned lab coat. - Closed-toe shoes and long pants. - A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.[1][2]
Working with Solutions - Chemical splash goggles. - Nitrile gloves. - Lab coat. - Closed-toe shoes and long pants.
Cleaning Spills - Chemical safety goggles and face shield. - Heavy-duty nitrile or butyl rubber gloves. - Chemical-resistant coveralls or apron. - A respirator with an appropriate cartridge for organic vapors and particulates.
Waste Disposal - Chemical safety goggles. - Nitrile gloves. - Lab coat.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][3]
  • Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4]
  • All containers should be clearly labeled with the chemical name and associated hazards.

2. Handling:

  • Avoid all personal contact, including inhalation of dust.[5]
  • Do not eat, drink, or smoke when handling the compound.[5]
  • Use dry, clean-up procedures and avoid generating dust.[5]
  • Keep containers securely sealed when not in use.[5]
  • Wash hands thoroughly with soap and water after handling.[5]

3. Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[5]
  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4]
  • The storage area should be locked up or accessible only to authorized personnel.

Disposal Plan

1. Waste Collection:

  • Waste this compound, in both pure form and in solutions, must be collected in a designated, sealable, and compatible hazardous waste container.[4]
  • Do not mix with other waste streams.

2. Labeling and Storage of Waste:

  • Attach a completed hazardous waste label to the container as soon as waste is first added.
  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

3. Disposal Procedure:

  • Waste must be disposed of in accordance with local, state, and federal regulations.
  • Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
  • Do not empty into drains or release into the environment.[6][7]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Waste_Disposal_Workflow Start Waste Generated Collect Collect in a Designated Container Start->Collect Label Label Container with Hazardous Waste Label Collect->Label Store Store in Satellite Accumulation Area Label->Store Contact Contact EHS for Waste Pickup Store->Contact End Proper Disposal Contact->End

Caption: Waste Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Amino-1H-imidazole-2-carboxylic acid
Reactant of Route 2
4-Amino-1H-imidazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.